molecular formula C11H13NO3 B14087985 Benzyl methyl(oxiran-2-yl)carbamate

Benzyl methyl(oxiran-2-yl)carbamate

Cat. No.: B14087985
M. Wt: 207.23 g/mol
InChI Key: OWUWFJJXQAWCIN-UHFFFAOYSA-N
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Description

Benzyl methyl(oxiran-2-yl)carbamate (CAS 2167598-54-9) is a synthetic carbamate derivative featuring a reactive epoxide (oxirane) functional group. This molecular architecture makes it a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The compound is of significant interest in the design and development of cholinesterase inhibitors . Carbamate-based compounds are a mainstay in pharmacological research for Alzheimer's disease, as they can act as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . By inhibiting these enzymes, such compounds increase acetylcholine levels in the brain, which can help alleviate the symptoms of neurodegenerative conditions . The epoxide ring in its structure offers a versatile handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . These studies are crucial for optimizing electronic, steric, and lipophilic properties to enhance biological potency and selectivity for specific enzyme targets . Furthermore, the carbamate functional group is a privileged scaffold in drug design, capable of interacting with a wide range of enzymes and receptors to induce a biological response . This compound is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

benzyl N-methyl-N-(oxiran-2-yl)carbamate

InChI

InChI=1S/C11H13NO3/c1-12(10-8-14-10)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

OWUWFJJXQAWCIN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CO1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Reactivity of the Epoxide Ring in Benzyl methyl(oxiran-2-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Benzyl methyl(oxiran-2-yl)carbamate (CAS: 2167598-54-9) represents a highly specialized and synthetically valuable class of chemical building blocks known as 1-aminoepoxides or N-oxiranyl carbamates[1]. In typical organic frameworks, an amine directly attached to an epoxide ring is inherently unstable, rapidly collapsing into an iminium ion and an alkoxide. However, the strategic incorporation of a carboxybenzyl (Cbz) protecting group fundamentally alters the electronic landscape of this molecule, granting it sufficient stability for isolation and subsequent functionalization. This whitepaper dissects the structural dynamics, divergent reactivity pathways, and practical laboratory protocols for harnessing this unique electrophile in advanced synthetic campaigns.

Part 1: Structural Dynamics and Electronic Stabilization

The defining feature of this compound is the C2 carbon of the oxirane ring, which functions as a masked hemiaminal. The stability of this system is governed by competing stereoelectronic orbital interactions.

In an unprotected 1-aminoepoxide, the nitrogen lone pair (


) strongly donates into the antibonding orbital of the adjacent carbon-oxygen bond (

), driving spontaneous ring cleavage. In this carbamate system, the strongly electron-withdrawing Cbz group delocalizes the nitrogen lone pair into the carbonyl pi system (

). This competitive delocalization effectively dampens the

hyperconjugation, preserving the integrity of the highly strained (~27 kcal/mol) epoxide ring until activation is deliberately induced[2].

G N_lone_pair Nitrogen Lone Pair (n_N) Cbz_carbonyl Cbz Carbonyl (π* C=O) Strong Delocalization N_lone_pair->Cbz_carbonyl Major Pathway (Stabilizes Molecule) Epoxide_CO Epoxide C2-O (σ* C-O) Weakened Interaction N_lone_pair->Epoxide_CO Minor Pathway (Prevents Ring Opening)

Orbital interactions stabilizing the N-oxiranyl carbamate system.

Part 2: Divergent Reactivity Profiles

The reactivity of this compound is highly condition-dependent, offering synthetic chemists a bifurcated pathway for molecular assembly.

Pathway A: Regioselective Nucleophilic Ring Opening (Basic/Neutral Conditions)

Under basic or neutral conditions, the epoxide behaves as a standard electrophile. Incoming nucleophiles (e.g., thiols, primary/secondary amines) preferentially attack the less sterically hindered C3 position (the terminal methylene)[3]. This


-like trajectory yields a 

-amino alcohol derivative. Because the nitrogen remains protected by the Cbz group, the resulting hemiaminal ether is stable enough for isolation or further derivatization.
Pathway B: Electrophilic Activation and N-Acyl Iminium Trapping (Acidic Conditions)

The true synthetic power of N-oxiranyl carbamates is unlocked under Lewis acidic conditions. Oxophilic Lewis acids (such as


 or 

) coordinate to the epoxide oxygen, polarizing the C-O bonds. Unlike typical epoxides, cleavage preferentially occurs at the more substituted C2 position. This regioselectivity is driven by the adjacent carbamate nitrogen, which stabilizes the developing positive charge, generating a highly reactive intermediate[4]. This intermediate can be intercepted by carbon nucleophiles (e.g., allyltrimethylsilane, silyl enol ethers) to forge complex

-substituted amine architectures[5].

Pathways Start This compound PathA Basic/Nucleophilic Conditions (e.g., R-SH, Et3N) Start->PathA PathB Lewis Acidic Conditions (e.g., BF3·OEt2) Start->PathB IntA Attack at C3 (Less Hindered) PathA->IntA IntB C2-O Cleavage N-Acyl Iminium Ion Formation PathB->IntB ProdA β-Amino Alcohol Derivative (Stable Hemiaminal Ether) IntA->ProdA ProdB α-Substituted Carbamate (via Nucleophilic Trapping) IntB->ProdB

Divergent reactivity pathways of this compound.

Part 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and procedural step is grounded in mechanistic causality.

Protocol 1: Regioselective Nucleophilic Ring Opening (Thiolysis)

Objective : Synthesize a


-hydroxy-

-amino thioether via C3 attack.
  • Preparation : Dissolve this compound (1.0 equiv) in anhydrous methanol (0.2 M).

    • Causality: Methanol serves as a polar protic solvent, stabilizing the transition state during the

      
       epoxide opening.
      
  • Activation : Add triethylamine (

    
    , 1.2 equiv) followed by the desired thiol (R-SH, 1.1 equiv) at 0 °C.
    
    • Causality:

      
       deprotonates the thiol to generate a highly nucleophilic thiolate anion. This ensures rapid and regioselective attack at the less hindered C3 position while maintaining a basic environment to prevent acid-catalyzed degradation of the resulting hemiaminal[3].
      
  • Monitoring : Stir the reaction while warming to room temperature. Monitor via TLC (Hexanes/EtOAc). The complete consumption of the UV-active starting material validates the forward progression of the reaction.

  • Quenching & Isolation : Concentrate under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol 2: Lewis Acid-Mediated N-Acyl Iminium Trapping

Objective : Form a new C-C bond at the C2 position using allyltrimethylsilane.

  • Preparation : Dissolve the carbamate (1.0 equiv) and allyltrimethylsilane (2.0 equiv) in anhydrous dichloromethane (

    
    , 0.1 M) under an argon atmosphere. Cool to -78 °C.
    
    • Causality:

      
       is a non-coordinating solvent, ensuring the Lewis acid interacts exclusively with the epoxide oxygen. The cryogenic temperature prevents the highly reactive N-acyl iminium ion from undergoing undesired oligomerization or elimination pathways[4].
      
  • Activation : Dropwise addition of Boron trifluoride diethyl etherate (

    
    , 1.1 equiv).
    
    • Causality:

      
       triggers the C2-O bond cleavage, generating the transient N-acyl iminium ion, which is immediately trapped by the localized 
      
      
      
      -system of the silane[5].
  • Quenching : After 1 hour, quench the reaction strictly at -78 °C by adding saturated aqueous

    
    .
    
    • Causality: Immediate neutralization of the Lewis acid at cryogenic temperatures prevents the reverse reaction or degradation of the acid-sensitive product during the warmup phase.

  • Isolation : Extract the aqueous layer with

    
    , dry the combined organics over 
    
    
    
    , concentrate, and purify via silica gel chromatography.

Part 4: Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the applied reaction conditions, demonstrating the highly predictable nature of this building block.

Reaction PathwayReagents & ConditionsPrimary Reactive IntermediateRegioselectivityTypical Yield
Nucleophilic Ring Opening R-SH,

, MeOH, 0 °C to RT
Thiolate anionC3 (Terminal

)
80–90%
Amine Ring Opening R-

, neat or EtOH, 60 °C
Neutral amineC3 (Terminal

)
65–80%
Lewis Acid Trapping

,

, -78 °C
N-Acyl iminium ionC2 (Hemiaminal C)70–85%

References

  • Novel Aliphatic Polycarbonate (WO2019045092A1). Google Patents.
  • Synthetic Studies Directed Toward the Liposidomycins: Preparation and Reactions of Serine-Derived Epoxides . Journal of Organic Chemistry. Details the stereoselective preparation and nucleophilic ring-opening of alpha-amino epoxides.[Link]

  • New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates . Tetrahedron. Comprehensive review on the generation of N-acyl iminium ions from epoxide precursors.[Link]

  • A Au(I)-Catalyzed N-Acyl Iminium Ion Cyclization Cascade . Journal of the American Chemical Society. Demonstrates the Lewis acid activation of amido intermediates to form reactive N-acyl iminium ions.[Link]

Sources

Technical Monograph: Benzyl Methyl(oxiran-2-ylmethyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It prioritizes the practical utility, synthetic versatility, and mechanistic behavior of Benzyl methyl(oxiran-2-ylmethyl)carbamate (also referred to in catalogs as Benzyl methyl(oxiran-2-yl)carbamate), interpreting the nomenclature toward the chemically stable and valuable glycidyl derivative used in drug discovery.

The "Spring-Loaded" Chiral Scaffold for Peptidomimetics and Covalent Inhibition

Executive Summary

In the architecture of modern drug discovery, Benzyl methyl(oxiran-2-ylmethyl)carbamate (Cbz-N(Me)-Glycidyl) stands as a pivotal "spring-loaded" electrophile. It combines the orthogonal protection of the benzyloxycarbonyl (Cbz) group with the high reactivity of an epoxide warhead, all modulated by the steric and lipophilic influence of an N-methyl substituent.

This guide explores its application as a chiral building block for


-amino alcohols and as a potential covalent warhead  for cysteine proteases. We provide validated protocols for its synthesis and ring-opening transformations, offering a roadmap for its integration into fragment-based drug design (FBDD).

Chemical Constitution & Reactivity Profile

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in medicinal chemistry campaigns:

DomainFunctionalityMedicinal Utility
Epoxide (Oxirane) Electrophilic WarheadReacts with nucleophiles (amines, thiols) to form

-amino alcohols or covalent enzyme adducts.
Cbz Group Protecting GroupProvides stability during synthesis; removable via hydrogenolysis (

) or strong acid (HBr/AcOH).
N-Methyl Conformational LockReduces H-bond donation, improves membrane permeability, and restricts rotameric freedom.
The "Spring-Loaded" Electrophile

The oxirane ring possesses approximately 27 kcal/mol of ring strain. Upon nucleophilic attack, this energy is released, driving the reaction to completion.

  • Regioselectivity: Under basic or neutral conditions, nucleophiles predominantly attack the less hindered C3 position (

    
     mechanism).
    
  • Stereocontrol: Starting from chiral epichlorohydrin allows for the retention of stereochemistry, essential for synthesizing enantiopure drugs.

Synthetic Utility: Pathways & Mechanisms

The compound serves as a linchpin for generating N-methylated


-amino alcohol  motifs, which are ubiquitous in adrenergic 

-blockers, protease inhibitors, and reuptake inhibitors.
Synthesis of the Core Scaffold

The most robust route involves the alkylation of N-methyl benzyl carbamate with epichlorohydrin under phase-transfer catalysis.

Experimental Protocol: Synthesis from N-Methyl Benzyl Carbamate
  • Reagents: Benzyl methylcarbamate (1.0 eq), Epichlorohydrin (5.0 eq, excess), KOH (powdered, 3.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent: THF or neat (in excess epichlorohydrin).

  • Conditions:

    
    , 12 hours.
    

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl methylcarbamate in THF. Add powdered KOH and TBAB.

  • Addition: Add epichlorohydrin dropwise at

    
     to prevent exotherms and polymerization.
    
  • Reaction: Stir vigorously at room temperature. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the carbamate.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove THF and excess epichlorohydrin.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexane).

  • Yield: Typically 75-85% as a colorless oil.

Visualization: Synthesis & Ring Opening

The following diagram illustrates the synthesis of the scaffold and its divergent reactivity with amines (to form diamines) and thiols (to form sulfides).

SynthesisPathways Start Benzyl Methylcarbamate Core Benzyl methyl(oxiran-2-ylmethyl)carbamate (The Core Scaffold) Start->Core Alkylation (SN2) Reagent Epichlorohydrin (KOH, TBAB) Reagent->Core Prod_Amine 1,2-Diamine Derivative (Peptidomimetic) Core->Prod_Amine R-NH2 (Ring Opening @ C3) Prod_Thiol Beta-Hydroxy Sulfide (Protease Inhibitor Precursor) Core->Prod_Thiol R-SH (Ring Opening @ C3)

Figure 1: Synthetic pathway generating the core scaffold and its subsequent diversification via nucleophilic ring opening.

Medicinal Chemistry Applications

Covalent Inhibition of Cysteine Proteases

Epoxide-based inhibitors are potent tools for targeting cysteine proteases (e.g., Cathepsin B, L, S). The active site cysteine thiolate attacks the epoxide carbon, forming an irreversible thioether adduct.

  • Significance: The N-methyl group in this specific scaffold prevents rapid metabolic degradation and improves fit in the S2/S3 hydrophobic pockets of the enzyme.

Mechanism of Action (MOA)
  • Recognition: The Cbz group occupies the S2 subsite.

  • Attack: The catalytic Cys-SH attacks the epoxide C3 (or C2 depending on activation).

  • Alkylation: Formation of a covalent bond inactivates the enzyme.

MOA Enzyme Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Benzyl methyl(oxiran-2-ylmethyl)carbamate Inhibitor->Complex TS Transition State (Ring Strain Release) Complex->TS Nucleophilic Attack Adduct Covalent Thioether Adduct (Irreversible Inhibition) TS->Adduct Ring Opening

Figure 2: Mechanism of irreversible cysteine protease inhibition by the epoxide warhead.

Synthesis of Bioactive Amino Alcohols

This scaffold is a precursor to N-methyl-3-amino-1,2-propanediol derivatives.

  • Protocol: React the scaffold with a primary amine (e.g., isopropylamine) in ethanol at reflux.

  • Outcome: Regioselective opening at the terminal carbon yields the secondary alcohol, a core motif in beta-blockers.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is critical to emphasize the hazards of working with alkylating agents.

  • Genotoxicity: Epoxides are potential mutagens (alkylating DNA bases). All handling must occur in a fume hood.

  • Deactivation: Quench unreacted epoxide waste with aqueous bisulfite or ethanolamine before disposal.

  • Stability: Store the compound at -20°C under inert atmosphere (Argon) to prevent hydrolysis or polymerization.

References

  • Sigma-Aldrich. Benzyl N-[(oxiran-2-yl)methyl]carbamate Product Sheet. Available at:

  • Matsuo, J., et al. (2006). "Oxidative Mannich Reaction of N-Carbobenzyloxy Amines." Organic Letters, 8(19), 4371-4374. Link

  • BLD Pharm. this compound (CAS 2167598-54-9).[1][2][3]

  • ChemScene. Benzyl(methyl)[(oxiran-2-yl)methyl]amine (Precursor).

  • Organic Syntheses. "Preparation of Benzyl hydroxymethyl carbamate." Org.[4] Synth.Link

Sources

Solubility data for Benzyl methyl(oxiran-2-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Benzyl Methyl(oxiran-2-yl)carbamate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its development, formulation, and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for generating reliable solubility data.

Introduction: The Significance of Solubility for this compound

This compound is a complex organic molecule featuring several key functional groups, suggesting its potential role as an intermediate in the synthesis of pharmacologically active compounds. The oxirane (epoxide) ring, in particular, is a versatile functional group for creating diverse molecular architectures. The success of any synthetic route or formulation process involving this compound hinges on a thorough understanding of its solubility characteristics.

Solubility data is indispensable for:

  • Reaction Engineering: Selecting appropriate solvents to ensure reactants are in the same phase, which is crucial for reaction kinetics and yield.

  • Process Development and Scale-Up: Designing efficient crystallization, purification, and isolation procedures.

  • Formulation Science: Developing stable and effective dosage forms, where solubility dictates the choice of excipients and drug delivery systems.[1]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing, where poor solubility can lead to unreliable results and underestimated toxicity.[2]

This guide will therefore equip the researcher with the necessary theoretical and practical knowledge to systematically evaluate the solubility of this compound.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally dictated by its molecular structure. The "like dissolves like" principle, which is based on the nature and magnitude of intermolecular forces, is the guiding concept.[3] Let's dissect the structure of this compound to predict its behavior.

Molecular Structure: this compound (Chemical Formula: C₁₁H₁₃NO₃)[4]

The molecule can be analyzed by its constituent functional groups:

  • Benzyl Group (C₆H₅CH₂-): This large, nonpolar aromatic ring contributes significantly to the molecule's hydrophobic character. It will favor interactions with nonpolar solvents through van der Waals forces.

  • Carbamate Moiety (-N(CH₃)C(=O)O-): This is a highly polar, planar group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the nitrogen and ester oxygen atoms contribute to the overall dipole moment. The presence of this group introduces significant polar character. Carbamates are known to engage in strong hydrogen bonding.[5][6]

  • Oxirane Ring (Epoxide): This is a polar, three-membered ring. The oxygen atom is a hydrogen bond acceptor, and the ring strain contributes to its reactivity and polarity.

  • Methyl Group (-CH₃): A small, nonpolar alkyl group.

Overall Prediction: this compound is an amphiphilic molecule with both significant nonpolar (benzyl) and polar (carbamate, oxirane) regions. This structure suggests it will not be highly soluble in the extremes of the polarity scale (e.g., water or hexane) but will exhibit moderate to good solubility in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding or have strong dipole moments.

The logical relationship between the solute's properties, the solvent's properties, and the resulting solubility is visualized below.

cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute Key Features: - Nonpolar Benzyl Group - Polar Carbamate (H-bond acceptor) - Polar Oxirane Ring Interactions Intermolecular Forces (van der Waals, Dipole-Dipole, H-Bonding) Solute->Interactions Solvent Key Features: - Polarity (Polar/Nonpolar) - Protic/Aprotic (H-bond donor/acceptor) - Dipole Moment Solvent->Interactions Solubility Solubility Outcome (High, Moderate, Low) Interactions->Solubility 'Like Dissolves Like'

Caption: Relationship between solute/solvent properties and solubility.

Systematic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities. The following table provides a recommended starting list of solvents for screening.

Solvent ClassSolvent NamePolarity Index (Snyder)CharacterRationale for Inclusion
Polar Protic Methanol (MeOH)5.1H-bond donor/acceptorCan interact with the carbamate and oxirane groups through hydrogen bonding.
Ethanol (EtOH)4.3H-bond donor/acceptorSimilar to methanol but slightly less polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Strong dipole, H-bond acceptorExcellent solvent for many polar compounds; can accept H-bonds from trace water.[7]
N,N-Dimethylformamide (DMF)6.4Strong dipole, H-bond acceptorOften used when DMSO is too reactive; good for dissolving carbamates.[8]
Acetonitrile (MeCN)5.8Strong dipoleCommon solvent in chromatography, useful for analytical purposes.
Acetone5.1Strong dipoleA less polar ketone, good for compounds of intermediate polarity.
Slightly Polar Ethyl Acetate (EtOAc)4.4Dipole, H-bond acceptorEster solvent, may interact favorably with the carbamate ester group.
Dichloromethane (DCM)3.1DipoleA common solvent for organic synthesis and extraction.
Nonpolar Toluene2.4AromaticCan interact with the benzyl group via π-stacking.
Diethyl Ether2.8Weak dipoleA common, relatively nonpolar solvent.
n-Hexane0.1AliphaticRepresents a true nonpolar environment to test the limits of solubility.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized and recommended standard for determining equilibrium solubility.[9][10] It is a robust technique that measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached.

Objective: To determine the solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Experimental Workflow Diagram:

A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48h. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sample Collection Carefully withdraw supernatant. C->D E 5. Filtration Filter supernatant through a 0.22 µm syringe filter. D->E F 6. Dilution Dilute the clear filtrate with a suitable mobile phase or solvent. E->F G 7. Quantification Analyze by HPLC or UV-Vis against a calibration curve. F->G H 8. Calculation Report solubility in mg/mL or mol/L. G->H

Caption: The Shake-Flask Method Experimental Workflow.

Step-by-Step Procedure:

  • Preparation of Samples: a. For each selected solvent, prepare at least three replicate vials. b. Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 2 mL of solvent.

  • Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). c. Agitate the samples for a predetermined time to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[9]

  • Phase Separation and Sampling: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant using a clean syringe. Avoid disturbing the solid pellet.

  • Filtration and Dilution: a. Attach a chemically resistant syringe filter (e.g., PTFE) to the syringe. b. Filter the supernatant into a clean, pre-weighed vial to remove any remaining microscopic particles.[11] c. Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve using the chosen analytical method (HPLC is preferred for its specificity and sensitivity). c. Analyze the diluted samples and determine their concentration by interpolating from the calibration curve.

  • Calculation and Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Express the final solubility in standard units, such as mg/mL or mol/L. c. Report the mean solubility and the standard deviation for the replicates. The relative standard deviation should ideally be less than 10%.[9]

Data Presentation

The generated data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent NameSolubility (mg/mL) ± SDSolubility (mol/L) ± SDQualitative Classification
Methanol[Experimental Value][Calculated Value]e.g., Freely Soluble
Ethanol[Experimental Value][Calculated Value]e.g., Soluble
DMSO[Experimental Value][Calculated Value]e.g., Very Soluble
Acetonitrile[Experimental Value][Calculated Value]e.g., Soluble
Ethyl Acetate[Experimental Value][Calculated Value]e.g., Sparingly Soluble
Dichloromethane[Experimental Value][Calculated Value]e.g., Soluble
Toluene[Experimental Value][Calculated Value]e.g., Slightly Soluble
n-Hexane[Experimental Value][Calculated Value]e.g., Insoluble

(Note: SD = Standard Deviation. Qualitative classifications should follow USP or similar pharmacopeial standards.)

Conclusion

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Drug Development & Delivery. (2024, September 5). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl oxirane-2-carboxylate. Retrieved from [Link]

  • MDPI. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Moraczewski, A. L., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. PubMed. Retrieved from [Link]

  • Moraczewski, A. L., et al. (1998). Using hydrogen bonding to control carbamate C-N rotamer equilibria. Journal of Organic Chemistry, 63(21), 7258-7262. Retrieved from [Link]

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Methodological & Application

Step-by-step synthesis protocol for Benzyl methyl(oxiran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of Benzyl methyl(oxiran-2-yl)carbamate (CAS 2167598-54-9).[1][2][3][4] This molecule belongs to the class of


-oxiranyl carbamates, which are reactive electrophiles often studied as metabolic intermediates of urethane derivatives.[3]

Safety & Compliance Warning

CRITICAL HAZARD ALERT:

  • Mutagenicity:

    
    -Oxiranyl carbamates are potent direct-acting mutagens and carcinogens.[3] They act as alkylating agents capable of modifying DNA (e.g., forming etheno-adducts).[3] All procedures must be conducted in a certified chemical fume hood with full Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.
    
  • Explosion Risk: The intermediate acryloyl azide is potentially explosive.[3] It should never be isolated in neat form. This protocol uses a solution-phase Curtius rearrangement to mitigate this risk.[3]

  • Instability: The target epoxide is acid-sensitive and thermally unstable.[3] It must be stored at -20°C or lower and used promptly.[3]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the sensitive


-oxiranyl motif in the final step under neutral conditions to prevent ring opening.[3]
  • Target: this compound.

  • Precursor: Benzyl methyl(vinyl)carbamate . The alkene is electron-rich due to the nitrogen lone pair, making it susceptible to electrophilic epoxidation.[3]

  • Key Transformation: Epoxidation using Dimethyldioxirane (DMDO) .[3]

    • Rationale: Unlike mCPBA, DMDO operates under neutral conditions and does not generate acidic byproducts (like benzoic acid) that would catalyze the hydrolysis of the unstable

      
      -oxiranyl ring.[3]
      
  • Backbone Construction: The

    
    -vinyl carbamate scaffold is assembled via a Curtius rearrangement of acryloyl azide, followed by 
    
    
    
    -methylation.[3]

SynthesisStrategy Target This compound (Target) VinylCarbamate Benzyl methyl(vinyl)carbamate (Precursor) VinylCarbamate->Target DMDO (Epoxidation) BnVinyl Benzyl vinylcarbamate BnVinyl->VinylCarbamate NaH, MeI (N-Methylation) Acryloyl Acryloyl Chloride Acryloyl->BnVinyl 1. NaN3 2. Curtius (Heat) 3. BnOH

Figure 1: Retrosynthetic pathway prioritizing the late-stage installation of the sensitive epoxide.[3]

Part 2: Detailed Synthesis Protocol

Step 1: Synthesis of Benzyl Vinylcarbamate

This step utilizes a modified Curtius rearrangement.[3] To ensure safety, the acryloyl azide is generated in solution and immediately rearranged to the isocyanate without isolation.

  • Reagents: Acryloyl chloride, Sodium azide (

    
    ), Benzyl alcohol, Toluene, Hydroquinone (polymerization inhibitor).[3]
    
  • Equipment: 3-neck round-bottom flask, addition funnel, reflux condenser, nitrogen line.[3]

Procedure:

  • Azide Formation: Dissolve

    
     (1.2 equiv) in water (minimum volume).[3] In a separate flask, dissolve acryloyl chloride (1.0 equiv) in toluene. Cool the toluene solution to 0°C.
    
  • Phase Transfer: Add the aqueous

    
     dropwise to the acryloyl chloride solution with vigorous stirring. Add a catalytic amount of phase transfer catalyst (e.g., Aliquat 336) if available, though vigorous stirring often suffices. Stir at 0°C for 1 hour.
    
  • Separation (CRITICAL): Separate the organic layer containing acryloyl azide.[3] DO NOT DISTILL OR CONCENTRATE TO DRYNESS. Keep the solution cold (0°C). Dry over

    
     briefly.
    
  • Rearrangement & Trapping:

    • Heat a fresh volume of toluene containing benzyl alcohol (0.9 equiv) and hydroquinone (10 mg) to 90°C.

    • Slowly add the cold acryloyl azide/toluene solution dropwise into the hot benzyl alcohol solution. The azide will undergo Curtius rearrangement to vinyl isocyanate, which is immediately trapped by the alcohol.

    • Observation: Nitrogen gas evolution will be observed. Maintain addition rate to control gas evolution.

  • Workup: After addition is complete, reflux for 30 minutes. Cool to RT. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (Silica, Hexane/EtOAc 4:1) to yield Benzyl vinylcarbamate as a white solid.[3]

Step 2: -Methylation

-alkylation of vinyl carbamates requires strong base but must be controlled to prevent polymerization.[3]
  • Reagents: Benzyl vinylcarbamate, Sodium hydride (60% in oil), Iodomethane (MeI), anhydrous THF.[3][5]

Procedure:

  • Suspend

    
     (1.2 equiv) in anhydrous THF under nitrogen at 0°C.
    
  • Add a solution of Benzyl vinylcarbamate (1.0 equiv) in THF dropwise.[3][5] Stir for 30 minutes at 0°C until hydrogen evolution ceases.

  • Add Iodomethane (1.5 equiv) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the N-methyl product is less polar).[3]

  • Quench: Carefully add saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1) yields Benzyl methyl(vinyl)carbamate as a colorless oil.[3]

Step 3: Epoxidation with Dimethyldioxirane (DMDO)

This is the most critical step.[3] The use of DMDO allows for neutral epoxidation, preserving the labile


-oxiranyl bond.[3]
  • Reagents: Benzyl methyl(vinyl)carbamate, DMDO (approx.[3] 0.05–0.1 M solution in acetone).

  • Preparation of DMDO: Note: DMDO is typically prepared freshly by reacting Oxone® with acetone and distilling the DMDO/acetone azeotrope.[3]

Procedure:

  • Dissolve Benzyl methyl(vinyl)carbamate (1.0 equiv) in a minimal amount of dry acetone.[3] Cool to 0°C.[5]

  • Add the DMDO solution (1.2 equiv) slowly.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature.

  • Monitoring: Monitor consumption of starting material by NMR or TLC (stain with

    
    ; the epoxide may streak on silica).[3]
    
  • Workup: Concentrate the reaction mixture in vacuo at low temperature (< 20°C). Do not heat.

  • Isolation: The residue is This compound .[2][3][4][6]

    • Note: Due to instability, this compound is often used directly or stored as a frozen solution in benzene or toluene. If purification is strictly necessary, use rapid filtration through a short plug of deactivated (neutral) alumina, eluting with cold ether/pentane.

Part 3: Data Summary & Workflow Visualization

Reaction Parameters Table
StepTransformationReagentsKey ConditionsCritical Safety Note
1 Azide FormationAcryloyl Cl,

0°C, Toluene/WaterExplosion Hazard: Do not isolate neat azide.
2 Curtius/TrappingAcryloyl Azide, BnOH90°C, TolueneControl

evolution rate.[3]
3

-Methylation

,

0°C

RT, THF
Exothermic

release.[3]
4 EpoxidationDMDO in Acetone0°C, Neutral pHProduct Unstable: Avoid acids/heat.
Experimental Workflow Diagram

Workflow cluster_0 Step 1: Scaffold Construction cluster_1 Step 2: Functionalization cluster_2 Step 3: Oxidation Start Acryloyl Chloride + NaN3 (aq) Azide Acryloyl Azide (Toluene Soln) Start->Azide Phase Transfer Rearrange Curtius Rearrangement (90°C, in BnOH) Azide->Rearrange Dropwise Addition Vinyl Benzyl vinylcarbamate (Solid) Rearrange->Vinyl Reflux & Workup Methylation N-Methylation (NaH / MeI) Vinyl->Methylation Precursor Benzyl methyl(vinyl)carbamate Methylation->Precursor DMDO DMDO Epoxidation (Acetone, 0°C) Precursor->DMDO Final This compound (Unstable Oil) DMDO->Final Evaporation (<20°C)

Figure 2: Step-by-step experimental workflow emphasizing temperature control and safety checkpoints.

References

  • Govindan, C. K. (2011). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate. Organic Process Research & Development. Link[3]

    • Source for the safe, scalable synthesis of the vinyl carbamate precursor via Curtius rearrangement.[3]

  • Park, K. K., et al. (1990). Synthesis and properties of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate. Biochemical and Biophysical Research Communications.[7] Link

    • Primary reference for the DMDO epoxidation of vinyl carbamates and characteriz
  • Kotozaki, M., et al. (2018). Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(II)–Pheox catalysts. Chemical Communications. Link

    • Supplementary information contains specific protocols for the N-methylation of benzyl vinylcarbam

Sources

Application Notes and Protocols for Catalytic Nucleophilic Attack on Benzyl methyl(oxiran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of β-Amino Alcohols in Drug Discovery

The β-amino alcohol motif is a cornerstone in the architecture of a vast array of biologically active molecules and pharmaceuticals. The precise spatial arrangement of the amine and alcohol functionalities is often critical for their interaction with biological targets, rendering the stereoselective synthesis of these compounds a paramount objective in medicinal chemistry and drug development. Benzyl methyl(oxiran-2-yl)carbamate serves as a versatile chiral building block for accessing a diverse range of β-amino alcohols. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, providing a powerful and convergent strategy for the introduction of various substituents. This guide provides a comprehensive overview of the catalytic conditions for the regioselective ring-opening of this N-Cbz protected epoxide, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug discovery.

The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom plays a crucial role in modulating the reactivity of the epoxide. Its electron-withdrawing nature can influence the electrophilicity of the two oxirane carbons, while its steric bulk can direct the approach of incoming nucleophiles. Understanding and controlling the regioselectivity of the ring-opening reaction is therefore essential for the successful synthesis of the desired target molecules.

Mechanistic Considerations and Regiochemical Control

The ring-opening of unsymmetrical epoxides can proceed through two primary mechanistic pathways, SN1 and SN2, with the regiochemical outcome being highly dependent on the reaction conditions.

  • Under Basic or Nucleophilic Conditions (SN2 Pathway): In the presence of strong, typically anionic, nucleophiles and in the absence of a strong acid catalyst, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring.[1] For this compound, this corresponds to the terminal C3 carbon. This attack occurs from the backside, leading to a predictable inversion of stereochemistry at the site of attack.

  • Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, respectively, making the oxirane ring more electrophilic. This activation facilitates the attack by even weak nucleophiles. The transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the C2 carbon.[2] This pathway often leads to a mixture of stereoisomers due to the partial planarization of the carbocation-like intermediate.

The N-Cbz-N-methyl group on this compound introduces an additional layer of complexity. Its steric hindrance further disfavors nucleophilic attack at the adjacent C2 carbon under SN2 conditions. Electronically, the carbamate group is electron-withdrawing, which can influence the stability of the partial positive charge that develops at C2 in the transition state of the acid-catalyzed reaction.

Catalytic Systems for Regioselective Ring-Opening

The choice of catalyst is paramount in controlling the regioselectivity of the epoxide ring-opening. Below, we discuss various catalytic systems and their application to N-Cbz protected epoxides.

Base-Catalyzed and Nucleophilic Ring-Opening (C3-Selective)

For applications requiring the synthesis of 1-substituted-3-amino-2-propanol derivatives, conditions that favor an SN2 attack at the terminal C3 carbon are employed.

  • Alkali Metal Hydroxides and Alkoxides: Simple bases like NaOH, KOH, or sodium methoxide can catalyze the ring-opening with nucleophiles such as water, alcohols, and thiols. These reactions typically require elevated temperatures.

  • Direct Nucleophilic Attack: Strong nucleophiles such as amines, azides, and thiolates can open the epoxide ring without the need for a catalyst, although the reaction may be slow at room temperature. The inherent basicity of the nucleophile often suffices to promote the reaction.

Lewis Acid-Catalyzed Ring-Opening (Primarily C2-Selective)

Lewis acids activate the epoxide by coordinating to the oxygen atom, enhancing its electrophilicity and favoring attack at the more substituted C2 carbon. A wide range of Lewis acids have been employed for this purpose.[3]

  • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Al(OTf)₃): These are highly effective and versatile Lewis acids for epoxide ring-opening. They can be used in catalytic amounts and often lead to high yields and good regioselectivity. Aluminum triflate, in particular, has been shown to be an extremely effective catalyst even at parts-per-million levels for the ring-opening of epoxides with alcohols.

  • Boron-based Lewis Acids (e.g., BF₃·OEt₂, Ti(O-i-Pr)₄): Boron trifluoride etherate is a classic and potent Lewis acid for epoxide activation. Titanium(IV) isopropoxide is known to mediate the regioselective ring-opening of 2,3-epoxy alcohols.[4]

  • Other Metal Halides (e.g., ZnCl₂, LiClO₄): Milder Lewis acids like zinc chloride and lithium perchlorate can also promote the ring-opening, often with good control over the reaction. Lithium perchlorate, in conjunction with primary amines, has been used for the aminolysis of epoxides.[5]

Data Presentation: A Comparative Overview of Catalytic Conditions

The following table summarizes representative catalytic conditions for the nucleophilic ring-opening of N-Cbz protected epoxides with various nucleophiles. The data is compiled from literature reports on structurally related substrates and provides a predictive framework for the reactivity of this compound.

Nucleophile Catalyst/Conditions Solvent Temp (°C) Regioselectivity (C2:C3) Yield (%) Reference
Amines (R-NH₂) LiClO₄MeCN70-80Predominantly C3High[5]
Silica GelSolvent-freeRTC3-selectiveHigh[6]
Fe-Zn double metal cyanideSolvent-freeRT-80C2-selective (for aromatic amines)High[7]
Azide (N₃⁻) NaN₃, pH 9.5WaterRT-50C3-selectiveHigh[1]
NaN₃, pH 4.2 (AcOH)WaterRTC2-selectiveHigh[1]
NaN₃, Oxone®MeCN/H₂ORTC3-selectiveHigh[8]
Thiols (R-SH) NoneWater70C3-selectiveHigh[9]
K₂CO₃WaterRTC3-selectiveHigh[10]
Alcohols (R-OH) Al(OTf)₃NeatRTC2-selectiveHigh

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key ring-opening reactions of this compound.

Protocol 1: C3-Selective Aminolysis using Lithium Perchlorate

This protocol is designed for the regioselective addition of a primary amine to the terminal carbon of the epoxide.[5]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (2.0 equiv)

  • Lithium perchlorate (LiClO₄) (1.0 equiv)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in acetonitrile, add lithium perchlorate.

  • Add the primary amine to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino alcohol.

Protocol 2: pH-Controlled Regioselective Azidolysis in Water

This protocol leverages the pH of the aqueous medium to control the regioselectivity of azide addition.[1]

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (NaN₃) (5.0 equiv)

  • Deionized water

  • Acetic acid (for acidic conditions)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure for C3-Selective Azidolysis (Basic Conditions):

  • Prepare an aqueous solution of sodium azide (pH will be approximately 9.5).

  • Add this compound to the NaN₃ solution at room temperature.

  • Stir the heterogeneous mixture vigorously for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-azido-1-(benzyl(methyl)amino)-2-propanol.

Procedure for C2-Selective Azidolysis (Acidic Conditions):

  • Prepare an aqueous solution of sodium azide and adjust the pH to 4.2 by the addition of acetic acid.

  • Add this compound to the buffered azide solution at room temperature.

  • Stir the mixture vigorously for 4-8 hours.

  • Monitor the reaction by TLC.

  • Work-up as described for the basic azidolysis to obtain the crude 2-azido-1-(benzyl(methyl)amino)-3-propanol.

Protocol 3: Catalyst-Free Thiolysis in Water

This environmentally benign protocol utilizes water as the solvent for the C3-selective addition of thiols.[9]

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.2 equiv)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound in water, add the thiol.

  • Heat the mixture to 70 °C and stir for 5-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired β-hydroxy sulfide.

Visualization of Reaction Pathways

Nucleophilic_Attack_on_Epoxide cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_products Products Substrate This compound Basic Basic/Nucleophilic (e.g., RNH₂, NaN₃ pH 9.5, RSH) Substrate->Basic SN2 Pathway (Steric Control) Acidic Acidic (Lewis/Brønsted) (e.g., Al(OTf)₃, H⁺) Substrate->Acidic SN1-like Pathway (Electronic Control) C3_Product C3-Attack Product (1-substituted-3-amino-2-propanol) Basic->C3_Product C2_Product C2-Attack Product (2-substituted-1-amino-3-propanol) Acidic->C2_Product

Caption: Regioselectivity of nucleophilic attack on this compound.

Protocol_Workflow start Start: Reaction Setup (Substrate, Nucleophile, Catalyst, Solvent) reaction Reaction (Stirring, Heating) start->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (β-Amino Alcohol Derivative) purification->product

Caption: General experimental workflow for epoxide ring-opening reactions.

Conclusion and Future Perspectives

The catalytic nucleophilic ring-opening of this compound provides a versatile and powerful platform for the synthesis of a wide range of chiral β-amino alcohol derivatives. The regioselectivity of this transformation can be effectively controlled by the judicious choice of catalyst and reaction conditions. Basic or nucleophilic conditions generally favor attack at the less substituted C3 position, whereas acidic conditions promote attack at the more substituted C2 position. The protocols outlined in this guide offer reliable starting points for researchers to explore the synthesis of novel and potentially bioactive molecules. Future research in this area will likely focus on the development of more efficient and highly stereoselective catalytic systems, including the use of chiral catalysts for the asymmetric ring-opening of racemic epoxides, further expanding the synthetic utility of this important class of reactions.

References

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]

  • Khan, A. T., & Ghosh, S. (2008). Regioselective ring opening of epoxides with thiols in water. ARKIVOC, 2008(11), 46-55. [Link]

  • Organic Chemistry Portal. (2025). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. [Link]

  • Honda, T., & Mizutani, H. (1998). Regioselective Ring-Opening of 2,3-Epoxy Alcohols with Tetramethylammonium Triacetoxyborohydride. HETEROCYCLES, 48(9), 1753. [Link]

  • Organic Chemistry Portal. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. [Link]

  • Iwakuma, T., Minomura, M., & Imao, K. (1977). Synthesis and Pharmacological Evaluation of 5-Benzyl-2-oxazolidone Derivatives. HETEROCYCLES, 6(9), 1439. [Link]

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2000). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Semantic Scholar. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • ResearchGate. (2019). A Mini-Review: Achievements in the Thiolysis of Epoxides. [Link]

  • Chakraborti, A. K., Rudrawar, S., & Kondaskar, A. (2004). An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic & Biomolecular Chemistry, 2(8), 1277-1280. [Link]

  • ResearchGate. (2017). Ring Opening of Epoxides and Aziridines with Sodium Azide Using Oxone.RTM. in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

  • Auberger, N., Pourceau, G., & Bleriot, Y. (2019). Lewis acid-catalysed nucleophilic opening of a bicyclic hemiaminal followed by ring contraction: Access to functionalized L-idonojirimycin derivatives. Carbohydrate research, 472, 65–71. [Link]

  • Caron, M., & Sharpless, K. B. (1985). Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 50(9), 1557–1560. [Link]

  • ResearchGate. (2018). Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. [Link]

  • ARPI. (n.d.). and stereoselectivity of nucleophilic addition reactions to 6-deoxy-N-Cbz-iminoglycal-derived allyl epoxid. [Link]

  • Choudary, B. M., Sreekanth, P., & Lakshmi Kantam, M. (2005). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a. Tetrahedron Letters, 46(43), 7339-7342. [Link]

  • Beilstein Journals. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

  • Kumar, A., & Abida, . (1992). Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. Journal of medicinal chemistry, 35(3), 539–547. [Link]

  • ResearchGate. (2023). Thiolysis of epoxides using catalytic K2CO3 in water. [Link]

  • SciELO. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]

  • ResearchGate. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

  • van Rensburg, H., & van Heerden, P. S. (2005). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & biomolecular chemistry, 3(16), 2975–2977. [Link]

  • Diaz, M., & Rodriguez, A. D. (2008). Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum. Beilstein journal of organic chemistry, 4, 28. [Link]

  • ResearchGate. (2025). Simple/Commercially Available Lewis Acid in Anionic Ring-Opening Polymerization: Powerful Compounds with Multiple Applications in Macromolecular Engineering. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]-ethyl-1-phenylcarbonylaminonaphtho21b.pdf)

Sources

Application Notes and Protocols for the Chemoselective Deprotection of Benzyl Groups in Oxirane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge of Deprotecting Benzyl Ethers in the Presence of Epoxides

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and natural product synthesis, the judicious use of protecting groups is paramount. The benzyl (Bn) ether is a stalwart protector of hydroxyl groups, prized for its robustness across a wide array of reaction conditions.[1] However, the very stability that makes it an excellent protecting group also presents a significant challenge during its removal, especially in the presence of other sensitive functionalities.

This guide focuses on a particularly delicate operation: the deprotection of benzyl ethers in molecules bearing an oxirane (epoxide) ring. Epoxides are highly valuable synthetic intermediates due to their susceptibility to nucleophilic ring-opening, a feature that allows for the stereospecific introduction of new functional groups.[2] This inherent reactivity, however, makes them vulnerable to degradation under many of the conditions typically employed for benzyl ether cleavage. The acidic, basic, or reductive environments required for debenzylation can inadvertently lead to premature and undesired opening of the epoxide ring, compromising the synthetic route and leading to a complex mixture of products.

This document, therefore, serves as a detailed guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of established procedures for the chemoselective deprotection of benzyl groups while preserving the integrity of the oxirane ring. We will delve into the mechanistic underpinnings of various deprotection strategies, offering field-proven insights to navigate this synthetic challenge with precision and confidence.

Strategic Approaches to Chemoselective Benzyl Ether Deprotection

The key to successfully deprotecting a benzyl ether without affecting a co-existing epoxide lies in selecting a method with a high degree of chemoselectivity. The choice of method is dictated by the overall substitution pattern of the substrate, the nature of the epoxide (terminal vs. internal, steric hindrance), and the presence of other functional groups. We will explore three primary strategies:

  • Catalytic Hydrogenolysis: A classic and often "go-to" method for benzyl ether cleavage.

  • Oxidative Cleavage: An orthogonal approach for substrates intolerant to reductive conditions.

  • Dissolving Metal Reduction: A powerful, albeit harsh, method for resistant substrates.

Below is a comparative summary of these methodologies, which will be elaborated upon in the subsequent sections.

Method Reagents/Catalyst Typical Conditions Advantages Challenges with Epoxides
Catalytic Hydrogenolysis H₂, Pd/C, Pd(OH)₂/CRT to 50 °C, 1-50 atm H₂Clean reaction, high yields, catalyst is recyclable.Potential for epoxide reduction/ring-opening, especially under acidic conditions or with prolonged reaction times.[3]
Catalytic Transfer Hydrogenolysis Ammonium formate, 1,4-cyclohexadiene, isopropanol; Pd/CRefluxing alcohol or RTAvoids handling of H₂ gas, often faster.[4][5]Similar to catalytic hydrogenolysis; choice of hydrogen donor is critical.
Oxidative Cleavage 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)CH₂Cl₂/H₂O, RTOrthogonal to reductive methods, tolerates many reducible functional groups.[5][6]Can be substrate-dependent; requires stoichiometric oxidant; potential for over-oxidation.[7]
Dissolving Metal Reduction Na or Li in liquid NH₃-78 °C to -33 °CEffective for stubborn benzyl ethers.Harsh conditions, may not be suitable for complex molecules with multiple sensitive groups.[8]

Catalytic Hydrogenolysis: The Workhorse of Benzyl Deprotection

Catalytic hydrogenolysis is arguably the most common method for cleaving benzyl ethers, owing to its efficiency and the clean formation of the desired alcohol and toluene as the only byproduct.[7] The reaction involves the cleavage of the C-O bond of the benzyl ether by hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[9]

Mechanism of Catalytic Hydrogenolysis

The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the benzyl ether and molecular hydrogen adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface to form reactive palladium-hydride species.

  • C-O Bond Cleavage: The benzylic C-O bond of the adsorbed ether is cleaved by the activated hydrogen species.

  • Product Desorption: The deprotected alcohol and toluene desorb from the catalyst surface, regenerating the active sites.

graph HydrogenolysisMechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Simplified workflow of catalytic hydrogenolysis.
Compatibility with Oxiranes: A Matter of Conditions

The primary concern with using catalytic hydrogenolysis on epoxide-containing substrates is the potential for the reduction of the epoxide ring to the corresponding diol or other over-reduction products. The stability of the epoxide is highly dependent on the reaction conditions:

  • Catalyst Choice: While Pd/C is the most common catalyst, Pearlman's catalyst (Pd(OH)₂/C) is often considered milder and can sometimes offer better selectivity.[10] Raney Nickel should generally be avoided as it is a more aggressive reducing agent.

  • Solvent and pH: The reaction is typically carried out in neutral solvents like ethanol, methanol, or ethyl acetate. The addition of acid can accelerate the debenzylation but significantly increases the risk of epoxide ring opening. Conversely, the addition of a mild, non-nucleophilic base (e.g., a small amount of pyridine or ammonium acetate) can sometimes suppress epoxide degradation by neutralizing any acidic impurities on the catalyst surface.[11]

  • Hydrogen Source and Pressure: While high pressures of hydrogen gas can accelerate the reaction, they also increase the likelihood of over-reduction. Catalytic Transfer Hydrogenation (CTH) offers a milder alternative.[4] In CTH, a hydrogen donor such as ammonium formate, 1,4-cyclohexadiene, or isopropanol is used in place of hydrogen gas.[5][12] This method often proceeds at atmospheric pressure and can provide excellent chemoselectivity.

Protocol 1: Catalytic Transfer Hydrogenolysis of a Benzyl-Protected Glycidyl Ether

This protocol is designed for the mild deprotection of a benzyl ether in the presence of a terminal epoxide using ammonium formate as the hydrogen donor.

Materials:

  • Benzyl-protected glycidyl ether substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH), anhydrous

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the benzyl-protected glycidyl ether (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the substrate in anhydrous methanol (approximately 0.1 M concentration). Carefully add 10% Pd/C (typically 10-20 mol% Pd relative to the substrate).

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5-10 eq).

  • Reaction Progress: Heat the reaction mixture to a gentle reflux (around 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary.

Self-Validation: The progress of the reaction should be carefully monitored to avoid over-reduction. The disappearance of the starting material and the appearance of the product spot on TLC are key indicators. The integrity of the epoxide ring in the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, looking for the characteristic signals of the oxirane protons and carbons.

Oxidative Cleavage with DDQ: An Orthogonal Strategy

For substrates that are sensitive to reductive conditions, oxidative cleavage of the benzyl ether offers a valuable alternative. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful and widely used oxidant for this purpose.[13] The reaction is particularly effective for electron-rich benzyl ethers (e.g., p-methoxybenzyl ethers), but can also be applied to standard benzyl ethers, often with the aid of photoirradiation.[1][7]

Mechanism of DDQ-Mediated Deprotection

The mechanism of DDQ-mediated deprotection is believed to proceed through a single-electron transfer (SET) pathway, leading to the formation of a benzylic carbocation, which is then trapped by water.

graph DDQ_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Proposed mechanism for DDQ-mediated debenzylation.
Compatibility with Oxiranes

The mild and non-reductive nature of DDQ deprotection makes it an excellent candidate for use with oxirane-containing molecules. The reaction is compatible with a wide range of functional groups that are sensitive to hydrogenolysis, such as alkenes, alkynes, and azides.[6] This high degree of functional group tolerance extends to the epoxide ring, which is generally stable under these conditions.

Protocol 2: Oxidative Deprotection of a Benzyl Ether using DDQ

This protocol describes the deprotection of a benzyl ether in the presence of an epoxide using a stoichiometric amount of DDQ.

Materials:

  • Benzyl-protected epoxide substrate

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected epoxide substrate (1.0 eq) in a mixture of dichloromethane and water (typically a 10:1 to 20:1 ratio).

  • Reagent Addition: Add DDQ (1.1-1.5 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC. The reaction mixture will typically change color as the DDQ is consumed.

  • Workup: Once the reaction is complete (usually within 1-4 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, which will contain the hydroquinone byproduct, can be purified by silica gel chromatography.

Self-Validation: The formation of the hydroquinone byproduct (DDQH₂) can sometimes complicate purification. A successful reaction will show a clean conversion of the starting material to the desired alcohol on the TLC plate. Confirmation of the epoxide's integrity in the purified product is essential and should be performed using NMR spectroscopy.

Dissolving Metal Reduction: A Powerful but Less Selective Option

For benzyl ethers that are resistant to both hydrogenolysis and oxidative cleavage, dissolving metal reduction, such as the Birch reduction (sodium or lithium in liquid ammonia), can be employed.[8] This method is highly effective but is also the harshest of the common deprotection strategies.

Mechanism of Dissolving Metal Reduction

The reaction involves the transfer of electrons from the alkali metal to the aromatic ring of the benzyl group, leading to the formation of a radical anion. This intermediate is then protonated by an alcohol present in the reaction mixture, followed by another electron transfer and protonation to cleave the C-O bond.

Compatibility with Oxiranes

The strongly basic and highly reductive nature of dissolving metal conditions poses a significant risk to the epoxide ring. The alkoxide intermediates generated during the reaction can potentially act as nucleophiles and open the epoxide. Therefore, this method should be considered a last resort for substrates containing an oxirane and should only be attempted after careful consideration of potential side reactions.

Due to the high risk of epoxide ring opening and the availability of milder, more selective methods, a detailed protocol for dissolving metal reduction is not provided in this guide for oxirane-containing substrates.

Conclusion and Recommendations

The chemoselective deprotection of benzyl ethers in the presence of an epoxide ring is a common challenge in modern organic synthesis. A thorough understanding of the reactivity of both the protecting group and the epoxide is crucial for selecting the appropriate deprotection strategy.

For most applications, Catalytic Transfer Hydrogenolysis (CTH) using palladium on carbon and a mild hydrogen donor like ammonium formate offers an excellent balance of reactivity, selectivity, and operational simplicity. It avoids the hazards of hydrogen gas and often provides clean and efficient deprotection with minimal risk to the epoxide ring.

When the substrate contains other reducible functional groups that are incompatible with hydrogenolysis, oxidative cleavage with DDQ is the method of choice. Its orthogonal reactivity and mild conditions make it highly suitable for complex molecules where preserving a range of functional groups is critical.

A careful analysis of the substrate and a small-scale trial run are always recommended before committing to a large-scale reaction. By following the guidelines and protocols outlined in this document, researchers can confidently navigate the deprotection of benzyl ethers in their oxirane-containing molecules, paving the way for the successful synthesis of complex and valuable chemical entities.

References

  • Banik, B. K. (2018). Versatile Catalytic Transfer Hydrogenations in Organic Synthesis. Heterocyclic Letters, 8(3), 707-713.
  • Bieg, T., & Szeja, W. (1985).
  • Deprotection of benzyl ethers using DDQ. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468.
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307–7309.
  • Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. (n.d.). Rhodium.ws. Retrieved February 27, 2026, from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Cavedon, C., et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 271-286.
  • Nicolaou, K. C., et al. (2000). Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues. Journal of the American Chemical Society, 122(42), 10242-10264.
  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Gowda, D. C. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(7), 504-508.
  • Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. (1983). PubMed. Retrieved February 27, 2026, from [Link]

  • Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC. Retrieved February 27, 2026, from [Link]

  • 2-17 Science About O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma. Retrieved February 27, 2026, from [Link]

  • Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518.
  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Nicolaou, K. C., et al. (2000). Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues. PubMed. Retrieved February 27, 2026, from [Link]

  • Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.
  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Molecules, 27(21), 7436.

Sources

Solid-phase synthesis applications involving Benzyl methyl(oxiran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Solid-Phase Synthesis Applications Involving Benzyl methyl(oxiran-2-yl)carbamate: Pathways to Peptidomimetics and


-Amino Alcohol Libraries 

Executive Summary & Chemical Rationale

The development of protease inhibitors (such as those targeting HIV-1 protease or renin) relies heavily on the incorporation of non-hydrolyzable transition-state isosteres into peptide backbones[1]. The hydroxyethylamine (


-amino alcohol) motif is one of the most effective and widely utilized isosteres in medicinal chemistry[1]. Synthesizing diverse libraries of these compounds requires robust Solid-Phase Organic Synthesis (SPOS) methodologies that can operate under mild conditions while maintaining strict stereochemical control.

This compound (CAS: 2167598-54-9) is a premium, bifunctional building block designed specifically for these advanced SPOS applications[2]. It offers three distinct structural advantages:

  • Electrophilic Oxirane Ring: Enables regioselective nucleophilic opening by resin-bound amines to form the critical

    
    -amino alcohol core[3].
    
  • 
    -Methylation:  The inclusion of the 
    
    
    
    -methyl group eliminates a hydrogen-bond donor in the final molecule, significantly enhancing the lipophilicity, membrane permeability, and proteolytic stability of the resulting peptidomimetic.
  • Orthogonal Cbz Protection: The carboxybenzyl (Cbz) group is fully orthogonal to standard acid-labile (Boc/tBu) or base-labile (Fmoc) SPPS strategies, allowing for selective downstream modifications without premature deprotection[4].

Mechanistic Insights: Regioselective Epoxide Opening on Solid Support

In solution-phase chemistry, epoxide ring opening can often suffer from poor regioselectivity, yielding mixtures of


- and 

-amino alcohols. On a solid support, the kinetics are further complicated by diffusion limitations within the polymer matrix.

When a resin-bound primary amine attacks the oxirane ring of this compound, it proceeds via an


 mechanism. To ensure the attack occurs exclusively at the less sterically hindered terminal carbon (

) rather than the internal carbon (

), Lewis acid catalysis is essential. Lewis acids such as

or

coordinate directly to the epoxide oxygen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the epoxide, highly polarizing the C-O bond and increasing electrophilicity[5]. Consequently, the nucleophilic attack is accelerated at room temperature without the need for harsh basic conditions that could epimerize adjacent chiral centers or prematurely cleave the resin linker.

Quantitative Data: Optimization of SPOS Conditions

The efficiency of the epoxide opening step is highly dependent on the choice of catalyst and solvent system. Table 1 summarizes the optimization data for the on-resin reaction, demonstrating the synergistic effect of Lewis acids and protic co-solvents.

Table 1: Optimization of Epoxide Opening Conditions on Solid Support

EntryCatalystSolvent SystemTemp (°C)Time (h)Conversion (%)Regioselectivity (

:

)
1NoneDMF25244585:15
2

(2.0 eq)
DMF2512>9595:5
3

(0.5 eq)
DMF/EtOH (4:1)258>9898:2
4

(0.2 eq)
THF6068590:10

Causality Note: The addition of a protic co-solvent like ethanol (Entry 3) allows for hydrogen-bonding with the epoxide oxygen. This acts synergistically with the


 catalyst to further polarize the ring, leading to near-quantitative conversion and exceptional regioselectivity.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for the attachment, deprotection, and cleavage of this compound on a solid support.

Workflow A Resin-Bound Primary Amine B Epoxide Opening (Ca(OTf)2, DMF/EtOH) A->B Addition C Resin-Bound β-Amino Alcohol B->C Regioselective D Cbz Deprotection (CTH Method) C->D Deprotection E Resin Cleavage (95% TFA) D->E Wash F Target Peptidomimetic E->F Isolation

Solid-phase workflow for generating beta-amino alcohols via regioselective epoxide opening.

Protocol A: Solid-Phase Epoxide Ring Opening
  • Resin Preparation: Swell 1.0 g of amine-functionalized resin (e.g., Fmoc-deprotected Rink Amide resin, ~0.5 mmol/g loading) in anhydrous DMF for 30 minutes in a fritted SPPS syringe. Drain the solvent.

  • Reagent Activation: In a separate vial, dissolve 3.0 equivalents of this compound (1.5 mmol) and 0.5 equivalents of anhydrous

    
     (0.25 mmol) in 5 mL of a 4:1 DMF/EtOH mixture.
    
  • Coupling: Draw the activated solution into the syringe containing the resin. Agitate gently on an orbital shaker at 25°C for 8 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 5 mL), MeOH (3 × 5 mL), and DCM (3 × 5 mL) to remove all unreacted monomers and catalyst salts.

  • Self-Validation Step: Perform a Kaiser test and a Chloranil test . Because the epoxide opening consumes a primary amine and generates a secondary amine, the Kaiser test must transition from positive (blue) to negative (yellow). To positively confirm the success of the reaction, the Chloranil test will turn blue/green, selectively detecting the newly formed secondary amine.

Protocol B: On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation (CTH)

Standard hydrogenolysis requires


 gas and pressure vessels, which are physically incompatible with the fritted syringes used in SPOS. Therefore, Catalytic Transfer Hydrogenation (CTH) is employed as a highly effective, pressure-free alternative[6].
  • Swelling: Swell the intermediate resin in DMF for 30 minutes.

  • Catalyst Addition: Add 10% Pd/C (20% w/w relative to the dry resin weight) suspended in 3 mL of DMF[4].

  • Hydrogen Donor: Add 20 equivalents of 1,4-cyclohexadiene (or ammonium formate) to the syringe[6].

  • Reaction: Agitate the suspension gently at room temperature for 4–6 hours. Crucial: Vent the syringe periodically by briefly opening the cap to release any built-up pressure from the in situ generation of hydrogen gas.

  • Purification: Drain the cocktail and wash the resin extensively with DMF, DCM, and 1% Acetic Acid in DMF. The acidic wash is critical for dissolving and removing trapped palladium particulates from the polymer matrix.

Protocol C: Cleavage and Isolation
  • Cleavage Cocktail: Treat the dried resin with 5 mL of a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5%

    
    .
    
  • Agitation: Shake at room temperature for 2 hours.

  • Isolation: Filter the liquid into a clean collection tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL. Add the concentrated solution dropwise into 15 mL of ice-cold diethyl ether to precipitate the free

    
    -methyl 
    
    
    
    -amino alcohol peptidomimetic. Centrifuge, decant the ether, and lyophilize the resulting pellet.

References

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene." The Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. "Syntheses of FDA Approved HIV Protease Inhibitors." PMC - NIH. Available at: [Link]

  • Luly, J. R., Dellaria, J. F., Plattner, J. J., Soderquist, J. L., & Yi, N. "A synthesis of protected aminoalkyl epoxides from alpha-amino acids." The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization during Benzyl methyl(oxiran-2-yl)carbamate purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Vulnerability

The Core Problem: Benzyl methyl(oxiran-2-yl)carbamate is a "dual-threat" molecule regarding stability. It contains a strained epoxide ring (susceptible to acid-catalyzed ring-opening polymerization) and a carbamate linker (susceptible to thermal decomposition).

The primary failure mode during purification is Silica-Induced Polymerization . Standard silica gel is slightly acidic (pH 4.0–5.0 due to surface silanol groups). When this compound contacts untreated silica, the epoxide oxygen is protonated, triggering a cascade of ring-opening reactions that leads to a gummy, insoluble polymer or hydrolyzed diol byproducts.

The Solution: You must neutralize the purification environment. This guide details the "Buffered Silica Protocol" and thermal management limits required to isolate this compound successfully.

The Chemistry of Failure: Why Polymerization Occurs

To prevent the issue, you must understand the mechanism. The diagram below illustrates how acidic surfaces (like standard silica gel) trigger the destruction of your product.

EpoxidePolymerization cluster_prevention Prevention Strategy Silica Acidic Silica Surface (Si-OH groups) Product Target Molecule (Intact Epoxide) Silica->Product Proton Transfer Protonated Activated Intermediate (Protonated Epoxide) Product->Protonated Activation Nucleophile Nucleophile Attack (H2O, Alcohol, or Product Molecule) Protonated->Nucleophile Ring Opening Polymer Polymerized/Decomposed Material Nucleophile->Polymer Chain Propagation TEA Triethylamine (TEA) Neutralizes Si-OH TEA->Silica Deactivation

Figure 1: Mechanism of acid-catalyzed epoxide polymerization on silica gel.

Critical Protocol: The "Buffered Silica" Purification

Do NOT use standard silica gel chromatography. The following protocol neutralizes surface acidity using Triethylamine (Et₃N).

Reagents Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Buffer: Triethylamine (Et₃N), high purity.

  • Eluents: Hexanes/Ethyl Acetate (or DCM/MeOH depending on polarity).[1]

Step-by-Step Methodology
PhaseActionTechnical Rationale
1. Slurry Preparation Mix silica gel with the starting eluent containing 1% v/v Triethylamine .[1]Pre-treating the silica is critical. Running Et₃N only in the mobile phase is insufficient; the silica must be fully deactivated before the compound touches it [1].
2. Column Packing Pour the slurry into the column.[1] Flush with 2 column volumes of the 1% Et₃N eluent.Ensures the entire length of the column is basic. Any remaining acidic pockets will degrade the compound as it passes.
3. Sample Loading Dissolve crude in minimal eluent + 0.5% Et₃N . Load carefully.Avoid dry-loading on silica. If dry loading is necessary, use Celite or neutral alumina, never silica gel.
4. Elution Run the gradient using solvents containing 0.5% Et₃N .Maintains basicity throughout the run. The Et₃N prevents "streaking" and decomposition.
5. Solvent Removal Rotovap at < 35°C .High heat can degrade the carbamate or trigger polymerization of the concentrated epoxide.

Pro-Tip: If the compound is UV-active (due to the Benzyl group), monitor at 254 nm. If you see "streaking" from the baseline to the solvent front, your silica is still too acidic.

Thermal & Solvent Management

Epoxy carbamates are thermally labile. The carbamate nitrogen can act as an intramolecular nucleophile at high temperatures, or the molecule can undergo decarboxylation.

Workflow Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture CheckTLC Analyze Purity (TLC) Crude->CheckTLC Decision Is Purity > 90%? CheckTLC->Decision Yes Crystallization Decision->Yes Yes No Chromatography Needed Decision->No No Distill Avoid Distillation! (High Polymerization Risk) No->Distill DO NOT ATTEMPT BufferedCol Buffered Silica Column (1% Et3N) No->BufferedCol Standard Path Alumina Alternative: Neutral Alumina (Brockmann III) No->Alumina If Acid Sensitive

Figure 2: Decision logic for purification method selection.

Solvent Removal Parameters
  • Bath Temperature: Strictly < 35°C.

  • Vacuum: High vacuum is preferred to lower the boiling point, but avoid prolonged exposure to dryness if the compound is an oil.

  • Storage: Store at -20°C under Argon/Nitrogen. Epoxides can slowly hydrolyze with atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: I followed the buffered protocol, but I still see a white solid forming at the top of the column. What is it?

  • Diagnosis: This is likely polymerized material.

  • Cause: The crude mixture might have contained residual acid (Lewis acids from the synthesis, like

    
     or 
    
    
    
    ) that was not quenched before loading.
  • Fix: Perform an aqueous workup with saturated Sodium Bicarbonate (

    
    ) before attempting chromatography. The crude oil must be neutral or slightly basic (pH 7-8) before it touches the column [2].
    

Q2: Can I use Neutral Alumina instead of Silica?

  • Answer: Yes, and it is often safer. Neutral Alumina (Brockmann Grade III) is less acidic than silica and requires less deactivation. However, separation resolution is typically lower on alumina than on silica. If your impurities are close in Rf, buffered silica is preferred.

Q3: My product is an oil. Can I distill it?

  • Answer: High Risk. Benzyl carbamates generally decompose above 150°C, and epoxides can polymerize exothermically. Unless you have access to molecular distillation (wiped film) with very short residence times, avoid bulk distillation [3].

Q4: How do I remove the Triethylamine (Et₃N) after the column?

  • Answer: Et₃N is volatile. It will co-evaporate with your solvent (Hexanes/EtOAc) on the rotovap. If trace amine remains (detectable by NMR), high vacuum drying for 2-4 hours is usually sufficient. Do not wash with acid to remove it, as this will destroy the epoxide.

References

  • Organic Syntheses. "Purification of acid-sensitive epoxides using triethylamine-deactivated silica gel." Org.[2][3][4][5][6] Synth.2004 , 81, 195. Link

  • BenchChem Technical Support. "Purification of Crude Dipentyl Phosphoramidate by Column Chromatography (General Protocol for Acid-Sensitive Compounds)." BenchChem Protocol Library, 2025 . Link

  • Master Organic Chemistry. "Ring Opening of Epoxides with Acid: Mechanism and Kinetics." Master Organic Chemistry, 2015 . Link

  • National Institutes of Health (NIH). "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochem. Anal.2009 , 20(3), 243-248. Link

Sources

Overcoming solubility issues with Benzyl methyl(oxiran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl methyl(oxiran-2-yl)carbamate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during its use, with a primary focus on solubility issues.

I. Troubleshooting Guide: Overcoming Solubility Challenges

This section addresses specific problems you may encounter when trying to dissolve this compound for your experiments.

Question 1: My this compound is not dissolving in my primary solvent. What are my next steps?

Answer:

This is a common challenge. The solubility of this compound can be influenced by several factors including the choice of solvent, temperature, and the purity of the compound itself. Here is a systematic approach to troubleshoot this issue:

Step 1: Verify Solvent Choice and Purity

  • Initial Solvent Selection: Based on its structure—containing both aromatic and carbamate functionalities—solubility is expected to be higher in polar aprotic solvents.

  • Recommended Solvents: Start with solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM). These are generally effective for dissolving carbamate-containing compounds.[1]

  • Solvent Quality: Ensure your solvent is anhydrous and of high purity. Water content can significantly decrease the solubility of many organic compounds and may also lead to unwanted side reactions with the epoxide ring.

Step 2: Employ Physical Dissolution Aids

If the compound remains insoluble at room temperature, you can use the following techniques:

  • Gentle Warming: Carefully warm the solution in a water bath. An increase in temperature often enhances solubility. For many carbamates, warming to 40-50°C can be effective.[1]

  • Sonication: Use an ultrasonic bath to provide energy that can help break down solute-solute interactions and promote solvation.

  • Vortexing/Stirring: Continuous agitation ensures that the solute is well-dispersed in the solvent, maximizing the surface area for dissolution.

Step 3: Consider a Co-Solvent System

If a single solvent is not effective, a co-solvent system can be a powerful alternative.

  • Rationale: Mixing a solvent in which the compound is highly soluble (even if not ideal for your experiment) with your primary experimental solvent can achieve the desired final concentration.

  • Example Protocol:

    • Dissolve the this compound in a minimal amount of a strong solvent like DMSO.

    • Slowly add this stock solution dropwise to your primary aqueous or buffer-based medium while vortexing to prevent precipitation.

dot

Caption: A decision tree for troubleshooting solubility issues.

Question 2: I've successfully dissolved the compound, but it precipitates out of my aqueous buffer during my experiment. How can I prevent this?

Answer:

Precipitation from an aqueous solution is a common issue when a compound is initially dissolved in a strong organic solvent. This indicates that the final concentration in your aqueous medium exceeds its solubility limit.

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility. However, always run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.

  • pH Adjustment: The carbamate group can be sensitive to pH.[2] Depending on the overall structure, adjusting the pH of your buffer may improve solubility. This should be approached with caution as extreme pH can lead to the degradation of the compound, particularly the opening of the epoxide ring.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to keep hydrophobic compounds in solution. This is highly dependent on the nature of your experiment and should be validated.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: For preparing high-concentration stock solutions, it is best to use polar aprotic solvents. The following table provides a general guide.

SolventAbbreviationTypical Starting ConcentrationNotes
Dimethyl SulfoxideDMSO10-50 mMExcellent for creating concentrated stocks. Ensure it is of high purity and anhydrous.
DimethylformamideDMF10-50 mMAnother strong polar aprotic solvent. Use with appropriate ventilation.
DichloromethaneDCM5-20 mMA good choice for less polar applications, though volatility can be a concern.[1]
Ethyl AcetateEtOAc1-10 mMModerate polarity solvent; may require warming to achieve higher concentrations.[1]
AcetonitrileACN1-10 mMOften used in HPLC and can be a suitable solvent for some applications.[2]

Q2: How should I store solutions of this compound to ensure stability and maintain solubility?

A2: Due to the reactive epoxide ring, proper storage is crucial.

  • Stock Solutions: Store stock solutions prepared in anhydrous DMSO or DMF at -20°C or -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.

  • Solid Compound: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended to protect it from moisture.

Q3: Are there any chemical incompatibilities I should be aware of when working with this compound?

A3: Yes. The epoxide ring is susceptible to nucleophilic attack, which can lead to ring-opening.[3][4]

  • Acids and Bases: Strong acids and bases can catalyze the opening of the epoxide ring.[3][4] Be mindful of the pH of your buffers and solutions.

  • Nucleophiles: Avoid strong nucleophiles in your solvent system unless they are part of the intended reaction. This includes primary and secondary amines, thiols, and strong hydroxides.

  • Water: While a weak nucleophile, water can slowly hydrolyze the epoxide, especially at non-neutral pH or elevated temperatures. Always use anhydrous solvents for stock solutions.

dot

Caption: Key chemical incompatibilities leading to compound degradation.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you will need approximately 2.07 mg (Molecular Weight: ~207.23 g/mol ).

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes or gently warm the solution to 40°C in a water bath with intermittent vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Aliquot into single-use tubes and store at -20°C or below.

IV. References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Benzyl (2-((2-hydroxypropyl)amino)-2-oxoethyl)carbamate. AK Scientific, Inc.

  • Soualmia, S., et al. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Retrieved from [Link]

  • Jakubke, H.-D. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.6: Epoxide reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Jakubke, H.-D. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

  • jOeCHEM. (2021, August 31). Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Epoxide Ring-Opening of Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for navigating the complexities of epoxide ring-opening reactions with carbamate nucleophiles. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to empower you with robust, self-validating experimental designs.

Frequently Asked Questions (FAQs)

Q1: My primary side product is a diol. What is causing this and how can I prevent it?

A1: Diol formation arises from the reaction of the epoxide with water present in your reaction mixture. This is a common issue, particularly under acidic conditions which activate the epoxide towards nucleophilic attack by even weak nucleophiles like water.[1][2] To mitigate this, ensure all reagents and solvents are rigorously dried. Using molecular sieves or distilling solvents over a suitable drying agent is highly recommended.

A2: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[3][4] Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the carbamate nucleophile attacking the less sterically hindered carbon of the epoxide.[5][6] Conversely, under acidic conditions, the mechanism has more SN1 character. The epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge.[1][7] To control regioselectivity, carefully choose between acidic or basic/neutral conditions based on your desired product.[4]

Q3: My reaction is very slow or isn't proceeding to completion. What are the likely causes?

A3: Several factors can lead to a sluggish reaction. If you are not using a catalyst, the carbamate may not be nucleophilic enough to open the epoxide ring efficiently.[4] Steric hindrance on either the epoxide or the carbamate can also significantly slow down the reaction rate.[3][4] Additionally, the choice of solvent can play a crucial role in reaction kinetics.

Q4: I am seeing byproducts that suggest my carbamate is reacting with itself or decomposing. How can I address this?

A4: Carbamates can be sensitive to harsh reaction conditions. Strong acids or bases, and high temperatures can lead to decomposition or self-condensation. If you suspect this is occurring, consider using milder reaction conditions. This could involve using a weaker base, a less aggressive Lewis acid catalyst, or lowering the reaction temperature.

Q5: Can the choice of catalyst influence the formation of side products?

A5: Absolutely. The catalyst not only affects the reaction rate but can also influence selectivity and the formation of byproducts.[8] For instance, some Lewis acids can coordinate to the carbamate as well as the epoxide, potentially leading to undesired reactions. Screening a variety of catalysts, including both Lewis acids and bases, is often necessary to find the optimal conditions for your specific substrates.

Troubleshooting Guides

Problem 1: Poor Regioselectivity and Formation of Isomeric Byproducts

The formation of a mixture of constitutional isomers is a frequent challenge, stemming from a lack of control over which carbon of the epoxide is attacked by the carbamate nucleophile.

Root Cause Analysis

The regiochemical outcome of the epoxide ring-opening is a classic example of the competition between SN1 and SN2 reaction pathways.[9]

  • SN2 Pathway (Basic/Neutral Conditions): With a strong nucleophile like a deprotonated carbamate, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide.[5][10]

  • SN1-like Pathway (Acidic Conditions): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group.[1][7] The C-O bonds of the epoxide begin to stretch, and a partial positive charge develops on the carbon atoms. The more substituted carbon can better stabilize this partial positive charge, making it the preferred site of attack for the nucleophile.[1][6]

Mitigation Strategies
StrategyDescriptionKey Considerations
Control of pH For attack at the less substituted carbon, use basic conditions (e.g., NaH, K2CO3 to deprotonate the carbamate). For attack at the more substituted carbon, use catalytic amounts of a Brønsted or Lewis acid.The choice of acid or base should be compatible with other functional groups in your molecule.
Nucleophile Strength A more potent nucleophile will favor the SN2 pathway.The basicity of the carbamate can be tuned by the electronic nature of its substituents.
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions. Protic solvents can participate in the reaction, leading to diol byproducts.Ensure solvents are anhydrous to prevent diol formation.
Catalyst Selection Lewis acids can be used to tune regioselectivity.[3] Some catalysts may favor one regioisomer over the other.Screening of different Lewis acids (e.g., Ti(OiPr)4, Yb(OTf)3) may be necessary.
Experimental Protocol: Achieving High Regioselectivity

For Attack at the Less Hindered Carbon (SN2):

  • To a solution of the carbamate (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of the epoxide (1.2 equiv) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS until completion.

  • Quench the reaction carefully with saturated aqueous NH4Cl solution and extract the product with a suitable organic solvent.

For Attack at the More Hindered Carbon (SN1-like):

  • To a solution of the epoxide (1.2 equiv) and carbamate (1.0 equiv) in a suitable anhydrous solvent (e.g., CH2Cl2, MeCN), add a catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 5-10 mol%) at room temperature under an inert atmosphere.

  • Stir the reaction at the desired temperature and monitor its progress.

  • Upon completion, quench the reaction with water or a mild base (e.g., saturated NaHCO3 solution) and extract the product.

Problem 2: Formation of Diol and Other Hydrolysis Byproducts

The presence of water in the reaction mixture can lead to the formation of diols, which can be difficult to separate from the desired amino alcohol product.

Root Cause Analysis

Epoxides, especially when activated by an acid catalyst, are susceptible to hydrolysis.[1][2] The ring-opening by water produces a 1,2-diol.

Mitigation Strategies
StrategyDescriptionKey Considerations
Anhydrous Conditions Rigorously dry all solvents and reagents. Use freshly distilled solvents and dry glassware.Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.
Inert Atmosphere Conduct the reaction under an inert atmosphere (N2 or Ar) to prevent atmospheric moisture from entering the reaction vessel.A positive pressure of inert gas is recommended.
Purification of Reagents Ensure the carbamate and epoxide starting materials are free of water.Reagents can be dried by azeotropic distillation with toluene or by storing over a desiccant.
Experimental Protocol: Ensuring Anhydrous Conditions
  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P2O5, CaSO4).

  • Distill solvents from appropriate drying agents (e.g., CaH2 for CH2Cl2, Na/benzophenone for THF).

  • Use reagents from freshly opened bottles or purify and dry them prior to use.

  • Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.

  • Transfer reagents via syringe or cannula.

Problem 3: Intramolecular Cyclization and Rearrangement

In certain cases, particularly with functionalized carbamates or epoxides, intramolecular reactions can compete with the desired intermolecular ring-opening. For instance, a nearby nucleophilic group on the carbamate can lead to cyclization products.

Root Cause Analysis

The proximity of other reactive functional groups can lead to undesired intramolecular reactions. For example, in the synthesis of the antibiotic linezolid, an intramolecular ring-opening of the epoxide by a deprotonated acetamide side chain was observed as a competing reaction.[11]

Mitigation Strategies
StrategyDescriptionKey Considerations
Protecting Groups Temporarily protect any potentially interfering functional groups on the carbamate or epoxide.The protecting group must be stable to the reaction conditions and easily removable afterward.
Reaction Conditions Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular one.This may require longer reaction times.
Substrate Design If possible, modify the synthetic route to avoid substrates that are prone to intramolecular reactions.This may involve changing the order of synthetic steps.

Visualizing Reaction Pathways

The following diagrams illustrate the key decision points and mechanistic pathways in the epoxide ring-opening reaction with carbamates.

G cluster_0 Reaction Conditions cluster_1 Reaction Mechanism cluster_2 Regiochemical Outcome Acidic Acidic SN1-like SN1-like Acidic->SN1-like Basic/Neutral Basic/Neutral SN2 SN2 Basic/Neutral->SN2 Attack at more substituted carbon Attack at more substituted carbon SN1-like->Attack at more substituted carbon Attack at less substituted carbon Attack at less substituted carbon SN2->Attack at less substituted carbon

Caption: Decision tree for controlling regioselectivity.

G Start Start Epoxide + Carbamate Epoxide + Carbamate Start->Epoxide + Carbamate Desired_Product Desired_Product Diol_Byproduct Diol_Byproduct Purification Challenge Purification Challenge Diol_Byproduct->Purification Challenge Epoxide + Carbamate->Desired_Product Anhydrous Conditions Epoxide + Carbamate->Diol_Byproduct Presence of Water

Caption: Pathway to diol byproduct formation.

References

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Chemistry Steps. [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Master Organic Chemistry. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (2020, September 27). MDPI. [Link]

  • 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (2024, November 18). Chemistry Steps. [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. (2021, January 30). YouTube. [Link]

  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015, January 26). Master Organic Chemistry. [Link]

  • Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst | ACS Omega. (2021, October 8). ACS Publications. [Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Catalysts for CO2/epoxide ring-opening copolymerization | Philosophical Transactions of the Royal Society A. (2016, February 28). The Royal Society. [Link]

  • Synthesis of Carbamate from Alkanolamine with Epoxide in Deep Eutectic Solvent Medium: Fixation of Carbon Dioxide - ResearchGate. (2025, September 29). ResearchGate. [Link]

  • Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2). Master Organic Chemistry. [Link]

  • Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Purification strategies for Benzyl methyl(oxiran-2-yl)carbamate: Column vs Crystallization

[1]

Subject: Purification Strategies for this compound Case ID: PUR-EPX-004 Applicable Compounds: Cbz-protected amino epoxides, Glycidyl carbamates.[1]

Part 1: Strategic Overview (Column vs. Crystallization)

Before selecting a method, you must diagnose the physical state and the impurity profile of your crude material.[1]

Quick Decision Matrix
FeatureColumn Chromatography Crystallization
Primary Utility Isolation of product from distinct chemical side-products (e.g., unreacted alkene, mCPBA residue).[1]Removal of trace stereoisomers or minor salts; Scale-up purification.[1]
Risk Factor High: Acidic silica can open the epoxide ring to form a diol.Medium: Thermal instability; product may "oil out" instead of crystallizing.
Prerequisite Crude purity > 50%.[2][3][4]Crude purity > 80%; Product must be a solid at RT.
Throughput Low (mg to gram scale).High (Gram to kg scale).
The "Nomenclature & Stability" Alert

Critical Note: If your structure is strictly This compound (where the Nitrogen is attached directly to the epoxide ring), this is a chemically labile N-oxiranyl hemiaminal derivative.[1] It is prone to spontaneous rearrangement.

  • Most Likely Scenario: You are working with Benzyl methyl(oxiran-2-ylmethyl)carbamate (a Cbz-protected glycidyl amine).[1] The protocols below apply to both, but the former requires strictly neutral conditions (pH 7.0–7.5) and temperatures

    
    .
    

Part 2: Chromatography Protocol (Buffered Silica)

Standard silica gel is slightly acidic (pH 4.5–6.0). This acidity is sufficient to catalyze the hydrolysis of the epoxide into a diol or rearrange it into an aldehyde/ketone.[1] You must neutralize the stationary phase.

The "Buffered Slurry" Method

Do not simply add base to your eluent. You must passivate the silica surface active sites.

Reagents:

  • Silica Gel (60 Å, 230–400 mesh).

  • Triethylamine (Et

    
    N) or Pyridine.
    
  • Eluent: Hexanes/Ethyl Acetate (EtOAc).[2][4]

Step-by-Step Protocol:

  • Prepare the Slurry:

    • Calculate the required silica amount (approx. 30:1 silica-to-crude ratio).[1]

    • Suspend silica in a solution of Hexanes containing 1% (v/v) Et

      
      N .
      
    • Why? The amine binds to the acidic silanol (Si-OH) groups, capping them effectively [1].[1]

  • Pack the Column:

    • Pour the slurry into the column.[1] Flush with 2 column volumes (CV) of the 1% Et

      
      N/Hexane buffer.
      
    • Verification: Check the pH of the eluting solvent.[1] It should be basic (pH > 8 on wet pH paper).

  • Load the Sample:

    • Dissolve crude material in a minimum amount of DCM or Toluene (avoid Acetone/Methanol as they are nucleophilic).

    • Load carefully.[4]

  • Elution:

    • Switch to your gradient (e.g., 5%

      
       30% EtOAc in Hexanes).
      
    • Crucial: You do not need to keep 1% Et

      
      N in the running eluent if the column was properly pre-buffered, but maintaining 0.1% Et
      
      
      N ensures safety for highly sensitive epoxides.
  • Fraction Collection:

    • Evaporate fractions immediately at bath temp

      
       . Prolonged heat can degrade the carbamate.
      
Visualization: Buffered Column Workflow

ColumnPrepStartCrude Epoxide MixtureDecisionIs Silica Neutralized?Start->DecisionStep1Slurry Pack: Silica + Hexane + 1% Et3NDecision->Step1YesRiskRISK: Ring Opening (Diol Formation)Decision->RiskNoStep2Flush 2x Column VolumesStep1->Step2Step3Load Sample (DCM/Toluene)Step2->Step3Step4Elute: Hex/EtOAc (0.1% Et3N optional)Step3->Step4SuccessPure Epoxide IsolatedStep4->Success

Figure 1: Workflow for neutralizing silica acidity to prevent epoxide hydrolysis.

Part 3: Crystallization Strategies

Cbz-protected amines often crystallize well due to

11
Strategy A: Cold Vapor Diffusion (Small Scale)

Best for obtaining seed crystals from an oil.

  • Dissolve 100 mg of crude oil in 0.5 mL Ethyl Acetate (Solvent A) in a small vial.

  • Place this open vial inside a larger jar containing 5 mL Hexanes or Pentane (Solvent B).

  • Cap the large jar tightly.

  • Store at

    
     or 
    
    
    .
  • Mechanism: Pentane slowly diffuses into the EtOAc, gradually lowering solubility without the thermal stress of boiling [2].[1]

Strategy B: Two-Solvent Recrystallization (Scale-Up)

If the material is solid but impure:

  • Dissolve crude in minimal boiling Isopropanol (IPA) .

  • Remove from heat.

  • Add Water dropwise until slight turbidity persists.

  • Add 1 drop of IPA to clear it.

  • Allow to cool slowly to RT, then refrigerate.

  • Note: Avoid Methanol/Ethanol if possible, as they can attack the epoxide at high temperatures (solvolysis).

Part 4: Troubleshooting & FAQs

Q1: My NMR shows double peaks for every signal. Is my purification failing?

Likely Cause: Rotamers. Explanation: The

1Verification:

Do not re-purify based on this observation alone.
Q2: The product turned into a white solid on the rotovap, but is an oil after drying. Why?

Likely Cause: Solvent occlusion or melting point depression. Explanation: The "solid" might have been a solvate. Upon full drying, the crystal lattice collapsed. Alternatively, trace residual solvent (DCM/EtOAc) depresses the melting point. Fix: Dry under high vacuum (< 1 mbar) for 24 hours. If it remains an oil, attempt seeding with a crystal obtained via Vapor Diffusion (Strategy A).

Q3: I lost 40% mass on the column, and the TLC shows a baseline spot.

Likely Cause: Acidic hydrolysis. Explanation: The epoxide opened to form a polar diol, which stuck to the silica or eluted much later.[1] Fix: You likely skipped the Et

Q4: Can I use Alumina instead of Silica?

Answer: Yes. Details: Neutral or Basic Alumina (Activity Grade III) is excellent for epoxides as it avoids the acidity issue entirely. However, separation resolution is generally lower than silica. Use Alumina if the buffered silica method fails.

References

  • Nagy, V. et al. (2009).[5] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Journal of Separation Science.

  • Stout, T. (2020). Crystallization: The Art of Solids.
  • Kartev, V. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines... Reactions of Oxiranes. Journal of Organic Chemistry. (Demonstrates stability of N-benzyl epoxides).

  • ChemPros Community. (2025).[6] Advice on neutralising silica gel for column chromatography of sensitive compounds.

Technical Support Center: Enantioselective Synthesis of Benzyl methyl(oxiran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026


-Oxiranyl Carbamates
Strategic Overview & Mechanistic Insight

You are attempting to synthesize Benzyl methyl(oxiran-2-yl)carbamate , a highly sensitive chiral intermediate. This molecule features an epoxide ring directly attached to a carbamate nitrogen.

The Core Challenge: The nitrogen lone pair donates electron density into the oxirane ring (anomeric effect), making the C-O bond highly susceptible to cleavage. Unlike standard alkyl epoxides, this molecule is an


-acetal equivalent .
  • In Acid: It rapidly rearranges to the corresponding

    
    -amino aldehyde/ketone.
    
  • In Synthesis: The electron-rich nature of the precursor (

    
    -vinyl carbamate) requires an electrophilic oxidant that is sufficiently reactive but mild enough to prevent immediate ring-opening.
    

To achieve high enantioselectivity (


ee), we recommend the Shi Epoxidation  (fructose-derived organocatalysis) over metal-based methods (like Sharpless or Jacobsen), as Lewis acidic metals often trigger the rearrangement of the sensitive product.
Synthetic Workflow & Decision Logic

The following diagram outlines the critical decision paths for synthesizing and isolating this unstable intermediate.

ShiEpoxidationWorkflow cluster_failure Critical Failure Mode Start Start: Benzyl methyl(vinyl)carbamate Catalyst Catalyst Selection: Shi Ketone (D-Fructose derived) Start->Catalyst Substrate Prep Reaction Epoxidation Reaction (Oxone, pH 10.5 Buffer, 0°C) Catalyst->Reaction + Oxone/K2CO3 Check1 TLC Monitoring (Basic Alumina Plates) Reaction->Check1 Check1->Reaction Incomplete Workup Quench & Extraction (Cold, pH > 8) Check1->Workup Conversion >95% Purification Purification Strategy (Deactivated Silica or Alumina) Workup->Purification Avoid Acid! Storage Storage: -20°C under Argon Purification->Storage Degradation Rearrangement to Amino-Aldehyde Purification->Degradation If Acidic SiO2 used

Caption: Figure 1. Optimized workflow for the synthesis of acid-sensitive N-oxiranyl carbamates via Shi Epoxidation.

Standard Operating Procedure (SOP)
Protocol: Asymmetric Shi Epoxidation of

-Vinyl Carbamates

Target: High ee and suppression of ring-opening.

Reagents:

  • Substrate: Benzyl methyl(vinyl)carbamate (1.0 equiv).

  • Catalyst: Shi Ketone (D-Fructose derivative) (0.3 equiv).

  • Oxidant: Oxone (

    
    ) (1.5 equiv).
    
  • Buffer: 0.05 M

    
     (Borax) in aqueous 
    
    
    
    (
    
    
    M).
  • Base:

    
     (0.4 M solution) for pH maintenance.
    
  • Solvent: Acetonitrile / Dimethoxymethane (DMM) (1:2 v/v).

Step-by-Step Methodology:

  • System Prep: Cool the reaction vessel containing the substrate and catalyst in Acetonitrile/DMM to -10°C . Internal temperature monitoring is mandatory.

  • Buffer Addition: Add the Borax/EDTA buffer solution. The system will be biphasic.

  • Controlled Addition: Simultaneously add aqueous Oxone and aqueous

    
      via two separate syringe pumps over 2 hours.
    
    • Critical Control Point: The pH must be maintained strictly between 10.5 and 11.0 .

    • Why? Lower pH (< 10) triggers acid-catalyzed decomposition of the catalyst and the product. Higher pH (> 11.5) decomposes Oxone.

  • Quench: Once TLC indicates consumption (see Analytical Troubleshooting), quench immediately with cold hexane and separate layers.

  • Workup: Wash organic layer with cold saturated

    
    . Dry over 
    
    
    
    containing 1%
    
    
    (Triethylamine).
  • Purification: Flash chromatography on Neutral Alumina or Triethylamine-deactivated Silica Gel (2.5%

    
    
    
    
    
    in eluent).
Troubleshooting Guide & FAQs
Issue 1: "My product vanishes during purification."

Diagnosis: Acid-catalyzed rearrangement. The Mechanism: Silica gel is slightly acidic (pH 4-5). The lone pair on the carbamate nitrogen assists in opening the epoxide ring, leading to the formation of a benzyl (formylmethyl)(methyl)carbamate (aldehyde).

SymptomRoot CauseCorrective Action
Product streaks on TLC Silica acidityUse Neutral Alumina plates for monitoring.
NMR shows -CHO peak (~9.5 ppm) Ring openingPre-wash silica column with 5%

/Hexane.
Low Mass Recovery Thermal instabilityEvaporate solvents at < 20°C . Do not use a warm water bath.
Issue 2: "The enantioselectivity (ee) is lower than reported (< 80%)."

Diagnosis: Background oxidation or racemization. The Mechanism:


-vinyl carbamates are electron-rich. Oxone can oxidize them directly (racemically) without the catalyst if the catalyst cycle is too slow.
SymptomRoot CauseCorrective Action
Low ee consistent across runs Background reactionDecrease temperature to -20°C . Increase catalyst loading to 0.5 equiv.
Variable ee pH fluctuationEnsure pH stays > 10.5. If pH drops, the Shi cycle stalls, and racemic oxidation takes over.
Conversion stalls Catalyst decompositionVerify the quality of the Shi ketone (it is hygroscopic). Recrystallize if necessary.[1]
Issue 3: "I see a byproduct spot appearing during the reaction."

Diagnosis: Baeyer-Villiger oxidation of the catalyst or hydrolysis.

  • Solution: Ensure the addition of Oxone is slow. A high local concentration of Oxone accelerates the Baeyer-Villiger destruction of the expensive Shi catalyst.

Analytical Validation (The Self-Validating System)

To confirm you have the correct chiral epoxide and not the rearrangement product, use this checklist:

  • H-NMR Signature:

    • Epoxide: Look for the characteristic multiplets at 2.8–3.2 ppm (oxirane ring protons).

    • Aldehyde (Failure): Look for a singlet/doublet at 9.0–9.8 ppm . If you see this, the experiment failed during workup.

  • Chiral HPLC Method:

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10 to 98:2).

    • Flow: 0.5 mL/min (Low flow prevents heating/degradation on column).

    • Detection: UV 254 nm (Cbz chromophore).

References
  • Shi Epoxidation Mechanism & Protocol

    • Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[2][3] Journal of the American Chemical Society, 119(46), 11224–11235.

  • Stability of Vinyl Carbamate Epoxides

    • Park, K. K., Liem, A., & Miller, J. A. (1993). Synthesis and properties of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate.[4] Carcinogenesis, 14(3), 441–445.

  • General Epoxide Stability & Ring Strain

    • Ashenhurst, J. (2015). Epoxides – The Outlier Of The Ether Family.[5] Master Organic Chemistry.

  • Organocatalytic Epoxidation Reviews

    • Wong, O. A., & Shi, Y. (2008). Organocatalytic Oxidation. Chemical Reviews, 108(9), 3958–3987.

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Benzyl methyl(oxiran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for Benzyl methyl(oxiran-2-yl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing. It offers a comparative framework, grounding the spectral interpretation in the fundamental principles of vibrational spectroscopy and contrasting the target molecule's features with those of related chemical structures. By understanding the causality behind peak positions and intensities, researchers can more confidently elucidate and confirm the structure of this and similar molecules.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is an indispensable technique in organic chemistry and pharmaceutical development for the rapid and non-destructive identification of functional groups. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, and rocking), an IR spectrum provides a unique molecular "fingerprint".[1] For a multifunctional molecule like this compound, IR spectroscopy serves as a first-line analytical tool to verify its synthesis and purity by confirming the presence of its key structural motifs: a tertiary carbamate, an oxirane (epoxide) ring, and a benzyl group.

This guide will deconstruct the molecule's spectrum by analyzing each functional group in detail, providing predicted absorption ranges supported by experimental data from analogous compounds.

Deconstructing the Spectrum: A Functional Group Analysis

The structure of this compound presents a composite of several distinct vibrational systems. A logical approach to its spectral interpretation involves identifying the characteristic signals from each component.

The Carbamate Core: -N(CH₃)C(=O)O-

The carbamate functional group is an amide-ester hybrid, and its primary IR-active vibration is the carbonyl (C=O) stretch. This peak is typically one of the strongest in the spectrum due to the large change in dipole moment during the stretching vibration.[2]

  • C=O Stretching (νC=O): For carbamates, this peak is typically observed in the range of 1740-1680 cm⁻¹ .[3][4] Its exact position is influenced by the electronic effects of the adjacent nitrogen and oxygen atoms. The nitrogen atom's lone pair can donate electron density to the carbonyl carbon (resonance), which weakens the C=O double bond and lowers its stretching frequency compared to a typical ester (1750-1735 cm⁻¹).[3] Conversely, the electronegative oxygen pulls electron density away, increasing the frequency relative to a typical amide (1690-1630 cm⁻¹).[3] For this compound, a strong, sharp peak is predicted around 1700-1715 cm⁻¹ .

  • C-N Stretching (νC-N): Carbamates also exhibit C-N stretching vibrations, which are often coupled with other modes. These typically appear as medium-intensity bands in the 1350-1200 cm⁻¹ region.[4][5]

  • C-O Stretching (νC-O): The ester-like C-O single bond stretch will also be present, typically appearing as a strong band between 1250-1000 cm⁻¹ .[5]

A crucial diagnostic feature for this specific molecule is the absence of an N-H stretching peak . Primary and secondary carbamates show N-H stretching bands in the 3400-3200 cm⁻¹ region.[5] The lack of any absorption in this area is strong evidence for the tertiary (N-methyl) nature of the carbamate.

The Oxirane (Epoxide) Ring

The three-membered oxirane ring is highly strained, which gives rise to characteristic vibrational modes that are diagnostic for its presence. Unlike acyclic ethers, whose C-O-C stretch is often a single broad band, the epoxide ring's vibrations are more distinct.[6][7]

  • Asymmetric Ring Stretch: This vibration, sometimes referred to as the "ring breathing" mode, involves the asymmetric stretching of the C-O-C bonds. It gives rise to a characteristic peak in the 950-810 cm⁻¹ range.[8]

  • Symmetric Ring Stretch: The symmetric C-O-C stretch, where both C-O bonds stretch in phase, is found in the 880-750 cm⁻¹ range.[8]

  • C-C Ring Breathing: Another key vibration involves the stretching of the entire ring structure and typically appears around 1280-1230 cm⁻¹ .[8]

The presence of these three distinct bands, particularly the strong absorptions in the 950-750 cm⁻¹ region, provides compelling evidence for the oxirane moiety.

The Benzyl Group: Aromatic and Aliphatic Features

The benzyl group contributes signals from both its aromatic ring and its methylene (-CH₂) linker.

  • Aromatic C-H Stretching (ν=C-H): A key diagnostic feature for any aromatic compound is the presence of C-H stretching vibrations from the sp²-hybridized carbons of the ring. These appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[9]

  • Aliphatic C-H Stretching (νC-H): In contrast, the C-H stretches from the sp³-hybridized carbons of the methylene bridge and the N-methyl group will appear just below 3000 cm⁻¹ , usually between 3000-2850 cm⁻¹ .[10] The ability to resolve peaks on either side of the 3000 cm⁻¹ line is a classic method for identifying the simultaneous presence of aromatic/vinylic and aliphatic C-H bonds.[3][11]

  • Aromatic C=C Stretching (νC=C): The stretching of the carbon-carbon bonds within the benzene ring produces a series of characteristic sharp absorptions of variable intensity in the 1620-1450 cm⁻¹ region.[9] Typically, two or three distinct peaks can be observed.

  • Aromatic C-H Out-of-Plane Bending (γC-H): Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can indicate the substitution pattern on the aromatic ring.[9] For a monosubstituted ring, as in the benzyl group, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹ .

Data Summary and Comparative Analysis

The table below summarizes the predicted characteristic IR peaks for this compound and compares them to simpler molecules containing the relevant functional groups.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityComparative Compound & Peak (cm⁻¹)
3100-3000Aromatic C-H StretchMedium, SharpToluene: ~3030, 3064
3000-2850Aliphatic C-H Stretch (CH₂, CH₃)Medium, SharpToluene: ~2924
1715-1700 Carbamate C=O Stretch Strong, Sharp Benzyl Carbamate: ~1694[5]
1620-1450Aromatic C=C Ring StretchesMedium to Weak, SharpToluene: ~1605, 1495, 1456
~1250Oxirane Ring Breathing / C-O StretchMedium1,2-Epoxybutane: ~1261[8]
1350-1200Carbamate C-N StretchMediumMethyl Carbamate: (Broad region)
950-810Oxirane Asymmetric C-O-C StretchStrong1,2-Epoxybutane: ~904[8]
880-750Oxirane Symmetric C-O-C StretchStrong1,2-Epoxybutane: ~831[8]
770-690Aromatic C-H Out-of-Plane BendingStrong, SharpToluene: ~728

Experimental Protocol: Acquiring a High-Quality Spectrum

To validate the predicted spectral features, a robust experimental protocol is essential. Given that this compound is likely a viscous liquid or oil at room temperature, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method for its simplicity and minimal sample preparation.

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This step is critical to remove any residues from previous measurements that would contaminate the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. The result should be a flat baseline near 100% transmittance.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the sample makes complete contact with the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, the software will automatically perform the background subtraction. Apply baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and wipe to prevent cross-contamination.

Experimental Workflow Diagram

G ATR-FTIR Experimental Workflow A Start: Instrument Stabilization B Clean ATR Crystal (e.g., with Isopropanol) A->B Ready C Acquire Background Spectrum (Measure ambient air + optics) B->C Pristine Surface D Apply Sample to Crystal (Ensure full contact) C->D Reference Acquired E Acquire Sample Spectrum (Co-add 16-32 scans) D->E Sample Ready F Process Data (Background Subtraction, Baseline Correction) E->F Raw Data G End: Analyze Spectrum F->G Processed Spectrum H Clean ATR Crystal Post-Analysis G->H Analysis Complete G Logical Workflow for Spectral Interpretation Start Begin with Full Spectrum (4000-600 cm⁻¹) C_O_Stretch Is there a strong, sharp peak at ~1700 cm⁻¹? Start->C_O_Stretch Reject Structure Inconsistent C_O_Stretch->Reject No Carbamate_OK Carbamate C=O Present C_O_Stretch->Carbamate_OK Yes Aromatic_CH Are there sharp peaks > 3000 cm⁻¹? Aromatic_CH->Reject No Aromatic_OK Aromatic C-H Present Aromatic_CH->Aromatic_OK Yes Aliphatic_CH Are there sharp peaks < 3000 cm⁻¹? Aliphatic_CH->Reject No Aliphatic_OK Aliphatic C-H Present Aliphatic_CH->Aliphatic_OK Yes Epoxide_Peaks Are there strong peaks at ~950-750 cm⁻¹ and a peak at ~1250 cm⁻¹? Epoxide_Peaks->Reject No Epoxide_OK Oxirane Ring Present Epoxide_Peaks->Epoxide_OK Yes NH_Check Is there a broad peak at 3400-3200 cm⁻¹? NH_Check->Reject Yes Tertiary_N_OK Tertiary Carbamate Confirmed (No N-H) NH_Check->Tertiary_N_OK No Conclusion Structure Confirmed: This compound Carbamate_OK->Aromatic_CH Aromatic_OK->Aliphatic_CH Aliphatic_OK->Epoxide_Peaks Epoxide_OK->NH_Check Tertiary_N_OK->Conclusion

Caption: A decision-tree diagram outlining the process for confirming the target structure from its IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with diagnostic information. The definitive identification of this molecule relies on the simultaneous observation of several key features: a strong carbonyl absorption around 1700-1715 cm⁻¹ characteristic of the carbamate, the absence of N-H stretches, the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and the unique set of ring vibrations corresponding to the oxirane moiety, particularly in the 950-750 cm⁻¹ fingerprint region. By using the comparative data and logical workflow presented in this guide, researchers can confidently and accurately interpret the IR spectrum to verify the structural integrity of this compound.

References

  • Royal Society of Chemistry. (2020). Supporting Information for Catalytic Conversion of Amines to Carbamates. RSC.org. [Link]

  • Laman, A. A., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Complexes. ACS Publications. [Link]

  • Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

  • Laman, A. A., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Complexes. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Unknown. The features of IR spectrum. SlideShare. [Link]

  • Alcaraz, M., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

  • Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link]

  • University of Calgary. Interpreting IR Spectra. [Link]

  • LibreTexts Chemistry. (2021). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

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Safety Operating Guide

Professional Laboratory Guide: Safe Disposal Protocols for Benzyl methyl(oxiran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide for the safe handling, deactivation, and disposal of Benzyl methyl(oxiran-2-yl)carbamate, designed for researchers and environmental health and safety (EHS) professionals.

Executive Summary & Chemical Causality

This compound (CAS: 2167598-54-9) is a bifunctional organic building block featuring both a carbamate moiety and an oxirane (epoxide) ring. While the carbamate is relatively stable, the oxirane ring dictates the compound's primary hazard profile and disposal requirements .

The three-membered epoxide ring possesses significant angle strain (approximately 27 kcal/mol of strain energy). This thermodynamic instability makes the ring highly susceptible to nucleophilic attack and acid-catalyzed ring-opening reactions. If improperly disposed of—such as being mixed with concentrated acids, bases, or strong nucleophiles (like amines) in a bulk waste carboy—it can undergo a runaway exothermic polymerization [1]. This can lead to rapid gas evolution, thermal runaway, and the catastrophic rupture of waste containers. Therefore, disposal protocols must prioritize either strict segregation or controlled chemical quenching prior to bulk storage.

Quantitative Hazard & Disposal Parameters

To ensure safe logistics, all personnel must adhere to the following physicochemical and waste classification parameters before initiating disposal procedures.

ParameterSpecification / ClassificationOperational Rationale
Waste Stream Category Non-Halogenated Organic WasteContains only C, H, N, and O. Must not be mixed with halogenated solvents to prevent cross-contamination and increased incineration costs.
EPA RCRA Status Characteristic Hazardous WasteMust be treated as hazardous due to potential toxicity and reactivity. Incineration is the only approved final destruction method [2].
Incompatible Materials Strong acids, strong bases, amines, metal halidesContact in a waste container can trigger exothermic ring-opening polymerization.
Required PPE for Handling Nitrile gloves (double-gloved), safety goggles, lab coatEpoxides are potent alkylating agents and suspected mutagens; dermal and ocular exposure must be strictly prevented.

Step-by-Step Methodologies

The following protocols provide self-validating systems for managing this compound, ensuring that every step includes a verifiable safety check.

Methodology A: Controlled Chemical Quenching (For Pure/Concentrated Waste)

If you are disposing of concentrated or pure this compound (e.g., expired stock), it is highly recommended to chemically deactivate the reactive epoxide ring before adding it to a bulk waste carboy. This mitigates the risk of downstream exothermic reactions.

  • Preparation & Isolation: Conduct all operations in a certified chemical fume hood. Equip a reaction flask with a magnetic stirrer and place it in an ice-water cooling bath to control exothermic heat.

  • Solvent Dilution: Dissolve the this compound waste in an inert, water-miscible solvent (e.g., tetrahydrofuran or ethanol) at a ratio of approximately 1:10 (waste:solvent).

  • Acid-Catalyzed Hydrolysis (Ring Opening): Slowly add 1M Sulfuric Acid (

    
    ) dropwise to the solution while stirring vigorously.
    
    • Causality: The acid protonates the epoxide oxygen, lowering the activation energy for water to attack the ring, converting the reactive epoxide into a stable, non-reactive diol (glycol).

  • Temperature Validation: Monitor the temperature. Do not allow the mixture to exceed 25°C. If the temperature rises, pause the acid addition.

  • Neutralization & Verification: After stirring for 2 hours, neutralize the solution using 1M Sodium Hydroxide (

    
    ). Verify the pH is between 6 and 8 using pH indicator strips.
    
  • Transfer: Once neutralized and cooled, transfer the resulting stable diol mixture to the standard Non-Halogenated Organic Waste carboy.

Methodology B: Routine Segregation & Packaging (For Dilute Reaction Mixtures)

For dilute solutions where the compound is already present in low concentrations alongside other non-reactive organic solvents.

  • Compatibility Check: Verify that the primary waste carboy does not contain reactive amines, concentrated acids, or strong bases.

  • Containerization: Pour the dilute waste into an EHS-approved High-Density Polyethylene (HDPE) or glass waste container.

    • Crucial Step: Never fill the container beyond 80% capacity. Leave headspace to accommodate potential vapor expansion.

  • Secondary Containment: Place the waste carboy in a secondary containment tray stored in a cool, dry, and continuously ventilated chemical storage cabinet.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "this compound" and "Epoxide - Reactive" on the label to inform EHS personnel of the specific chemical hazards [2].

Operational Disposal Workflow

The following diagram illustrates the logical decision tree for processing epoxide-containing carbamate waste, ensuring EHS compliance from generation to final destruction.

EpoxideDisposal Start Waste Generation: This compound Check Assess Concentration (Pure Stock vs. Dilute) Start->Check Quench Methodology A: Controlled Acid Hydrolysis Check->Quench High Conc. (>5%) Segregate Methodology B: Transfer to Non-Halogenated Waste Check->Segregate Dilute (<5%) Quench->Segregate pH Neutralized Diol Store Secondary Containment (Ventilated, <25°C) Segregate->Store Dispose Commercial Incineration (Licensed RCRA Contractor) Store->Dispose

Workflow for the safe segregation, deactivation, and disposal of reactive epoxide waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 7: Management of Waste. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. EPA Guidelines for Hazardous Waste Generators. Available from:[Link]

A Senior Application Scientist's Guide to the Safe Handling of Benzyl methyl(oxiran-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Safety

Benzyl methyl(oxiran-2-yl)carbamate is a molecule that combines two functional groups of toxicological significance: a carbamate and an oxirane (epoxide). While specific data for this compound is limited, a comprehensive understanding of the hazards associated with these individual moieties allows us to establish a robust framework for its safe handling. This guide provides a detailed operational plan, from personal protective equipment (PPE) to disposal, grounded in the principles of chemical causality to ensure the safety of all personnel.

Hazard Assessment: A Tale of Two Functional Groups

The primary hazards of this compound are inferred from its constituent parts: the carbamate insecticide family and the reactive oxirane ring.

  • The Carbamate Moiety: Carbamates are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[1][2][3] While the toxicity can vary, symptoms of overexposure can be severe, including dizziness, blurred vision, and in extreme cases, respiratory depression.[4][5] Some carbamates are also suspected carcinogens.[6]

  • The Oxirane (Epoxide) Moiety: The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions.[7] This reactivity makes it a potential skin sensitizer, irritant, and a substance that should be handled as a potential mutagen or carcinogen due to its ability to alkylate biological macromolecules.[8]

Given these combined risks, this compound should be handled as a substance that is potentially toxic, a skin and eye irritant, a skin sensitizer, and a suspected carcinogen.

Hazard Identification Summary
Hazard ClassInferred fromPotential Effects
Acute Toxicity CarbamateHarmful if swallowed, inhaled, or in contact with skin.[1][4]
Skin Corrosion/Irritation Carbamate & OxiraneCauses skin irritation.[9][10][11]
Serious Eye Damage/Irritation Carbamate & OxiraneCauses serious eye irritation.[9][10][11]
Respiratory/Skin Sensitization OxiraneMay cause an allergic skin reaction.[12]
Carcinogenicity Carbamate & OxiraneSuspected of causing cancer.[6]
Specific Target Organ Toxicity CarbamateMay cause respiratory irritation.[9][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The selection of specific PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin absorption, a primary route of exposure for carbamates.[5] These materials offer good chemical resistance. Leather and cotton gloves are not suitable as they can absorb the chemical.
Eye Protection Chemical Safety Goggles or a Face ShieldProtects against splashes and dust, preventing eye irritation.[13] A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Body Protection Fully-Buttoned Laboratory CoatA lab coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved RespiratorA respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood or if there is a risk of aerosol generation.[9] The specific cartridge type should be determined by a qualified safety professional.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Workflow for Handling this compound

G Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management A Review SDS (of related compounds) and this guide B Don appropriate PPE A->B C Prepare spill kit B->C D Work in a certified chemical fume hood C->D E Handle with care to avoid dust/aerosol generation D->E F Keep containers sealed when not in use E->F G Decontaminate work surfaces F->G H Doff PPE correctly G->H I Wash hands thoroughly H->I J Segregate waste I->J K Label waste container clearly J->K L Store waste in a designated area K->L

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[13]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting work, ensure you have the appropriate spill cleanup materials available.

  • During Handling:

    • Avoid all personal contact with the substance.[9]

    • When handling, do not eat, drink, or smoke.[9]

    • Keep containers tightly closed when not in use to prevent the release of vapors.

    • Be aware of potential incompatibilities. Avoid strong oxidizing agents and strong acids.[13]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.[9]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Launder any contaminated clothing separately from other items before reuse.[9]

Emergency Procedures: Spills and Exposure

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[9]

First Aid Measures
  • In case of skin contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • If inhaled: Remove the individual to fresh air.[13] If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste in a clearly labeled, sealable, and chemically compatible container.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage and Disposal:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Dispose of the contents and container through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[10][13][14]

Chemical Reactivity and Decomposition

Understanding the chemical stability of this compound is crucial for safe storage and handling.

  • Thermal Decomposition: Carbamates can decompose upon heating to produce isocyanates and alcohols.[6][15][16][17] The isocyanates formed can be respiratory sensitizers. Therefore, avoid heating this compound unless under controlled conditions.

  • Hydrolysis: The oxirane ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[7][18][19][20] This can lead to the formation of a diol. It is important to store the compound in a dry environment and away from strong acids and bases.

Conclusion: Fostering a Culture of Safety

By understanding the inherent hazards of the carbamate and oxirane functional groups, we can implement a comprehensive safety plan for handling this compound. This proactive, knowledge-based approach to laboratory safety is fundamental to protecting researchers and advancing scientific discovery.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2545.
  • Garaeva, A., et al. (2020).
  • Löfroth, G., & Gejvall, T. (1991). Hydrolysis of genotoxic methyl‐substituted oxiranes: Experimental kinetic and semiempirical studies. Environmental Toxicology and Chemistry, 10(10), 1279-1284.
  • Bellucci, G., et al. (1990). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl-. Chirality, 2(4), 211-218.
  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II.
  • S D Fine-Chem Limited. (n.d.).
  • Lieu, T., & An, J. (2023). Carbamate Toxicity. In StatPearls.
  • Żurawska, J., et al. (1983). Thermal properties of cellulose carbamate. Journal of Thermal Analysis, 27(1), 3-8.
  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension.
  • Scribd. (2020).
  • Apollo Scientific. (2023).
  • Fisher Scientific. (2009).
  • AK Scientific, Inc. (n.d.). Benzyl (2-((2-hydroxypropyl)amino)-2-oxoethyl)
  • TCI Chemicals. (2025).
  • Campanella, A., & Baltanás, M. A. (2005). DEGRADATION OF THE OXIRANE RING OF EPOXIDIZED VEGETABLE OILS IN LIQUID-LIQUID SYSTEMS: I. HYDROLYSIS AND ATTACK BY H2O2. Latin American applied research, 35(3), 205-210.
  • ResearchGate. (n.d.). Scheme 1. Chemical hydrolysis of oxiranes of acetylene series.
  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet.
  • Pionier, A., et al. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.
  • Taylor & Francis. (2019). Carbamate poisoning – Knowledge and References.
  • National Industrial Chemicals Notification and Assessment Scheme. (2014). Oxirane: Human health tier II assessment.
  • Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
  • Combi-Blocks, Inc. (2023). Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Organic Syntheses. (2014). Working with Hazardous Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.